molecular formula C41H45F3N8O5S B15623205 BMS-986365

BMS-986365

Número de catálogo: B15623205
Peso molecular: 818.9 g/mol
Clave InChI: YUVGVJYLOFTILT-NHYGQJMQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-986365 is a useful research compound. Its molecular formula is C41H45F3N8O5S and its molecular weight is 818.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C41H45F3N8O5S

Peso molecular

818.9 g/mol

Nombre IUPAC

2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide

InChI

InChI=1S/C41H45F3N8O5S/c1-5-26-19-31(52-39(58)51(38(56)40(52,3)4)30-10-9-27(22-45)32(21-30)41(42,43)44)11-13-34(26)57-18-17-49-15-16-50(25(2)23-49)24-36(54)47-29-8-6-7-28(20-29)46-33-12-14-35(53)48-37(33)55/h6-11,13,19-21,25,33,46H,5,12,14-18,23-24H2,1-4H3,(H,47,54)(H,48,53,55)/t25-,33?/m1/s1

Clave InChI

YUVGVJYLOFTILT-NHYGQJMQSA-N

Origen del producto

United States

Foundational & Exploratory

The Discovery and Medicinal Chemistry of BMS-986365: A Dual-Action Androgen Receptor Ligand-Directed Degrader and Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule designed to combat advanced prostate cancer.[1][2] It represents a significant advancement in the therapeutic landscape by uniquely combining two mechanisms of action: the targeted degradation of the androgen receptor (AR) and the competitive antagonism of its ligand-binding domain (LBD).[3][4] This dual functionality allows this compound to overcome resistance mechanisms that plague current androgen receptor pathway inhibitors (ARPIs), such as AR gene amplification and LBD mutations.[3][5] Developed by Bristol Myers Squibb, this molecule is currently in clinical development and has shown promising anti-tumor activity in heavily pretreated patients with metastatic castration-resistant prostate cancer (mCRPC).[2][6]

This compound was rationally designed to possess high receptor-binding affinity while maintaining low intrinsic agonist activity, a critical challenge in the development of AR-targeting therapies.[3][7] Its structure incorporates a moiety that binds to the AR, a linker, and a cereblon (CRBN)-binding moiety. This design facilitates the recruitment of the CRL4CRBN E3 ligase complex to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][4] This degradation-focused approach, supplemented by competitive inhibition, results in a more profound and durable suppression of AR signaling compared to conventional antagonists.[1][7]

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various preclinical models.

Table 1: In Vitro Binding Affinity and Degradation Potency
ParameterThis compoundEnzalutamide (B1683756)Notes
AR Binding Affinity (Ki, nM) 3.647.0This compound exhibits approximately 13-fold higher binding affinity to the androgen receptor compared to enzalutamide.
AR Degradation (DC50, nM) 10 - 40N/AConcentration required to induce 50% degradation of the androgen receptor in prostate cancer cell lines.
Maximal AR Degradation (Dmax, %) 81 - 93N/AThe maximum percentage of androgen receptor degradation observed.
Table 2: In Vitro Anti-proliferative Activity
Cell LineAR StatusThis compound (GI50, nM)Enzalutamide (GI50, nM)Fold Potency (vs. Enzalutamide)
LNCaP-ARWT Wild-Type312040
LNCaP-ARF877L Mutant36135037.5
LNCaP-ARH875Y MutantNot ReportedNot Reported10 - 120 fold more potent
LNCaP-ARW742C MutantNot ReportedNot Reported10 - 120 fold more potent
Table 3: In Vivo Anti-Tumor Efficacy
Xenograft ModelTreatmentTumor Volume Reduction (%)Notes
Advanced CRPC Models This compound63 - 92Includes models with acquired resistance to enzalutamide.
VCaP Mouse Model This compound (30 mg/kg, QD)91% AR reduction at 6h, 83% at 24hDemonstrates sustained in vivo AR protein level reduction.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

Androgen Receptor (AR) Degradation Assay

This assay quantifies the ability of this compound to induce the degradation of the androgen receptor in prostate cancer cell lines.

  • Cell Culture: VCaP or LNCaP prostate cancer cells are seeded in 96-well plates at a density of 30,000 to 50,000 cells per well and cultured in either regular growth media or media containing charcoal-stripped fetal bovine serum.[1]

  • Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 6, 16, or 24 hours).[1][8]

  • Cell Lysis: After treatment, the cell culture media is removed, and the cells are washed with Dulbecco's Phosphate-Buffered Saline (DPBS). The cells are then lysed to release cellular proteins.

  • AR Quantification: The total androgen receptor protein levels in the cell lysates are quantified using a commercially available ELISA kit (e.g., Total Androgen Receptor ELISA Kit, Cell Signaling Technology, cat# 12850).[1]

  • Data Analysis: The percentage of AR degradation is calculated relative to the vehicle-treated control. The DC50 value (the concentration at which 50% of the protein is degraded) is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (GI50 Determination)

This assay measures the inhibitory effect of this compound on the proliferation of prostate cancer cells.

  • Cell Lines: LNCaP cells engineered to overexpress either wild-type or mutant forms of the androgen receptor (e.g., ARF877L, ARH875Y, ARW742C) are used.[3]

  • Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or enzalutamide in the presence of a synthetic androgen (e.g., R1881) to stimulate proliferation.[3]

  • Incubation: The cells are incubated for a period of several days to allow for cell proliferation.

  • Viability Assessment: Cell viability is assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell growth (GI50) is calculated from the dose-response curves.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor activity of this compound in animal models of prostate cancer.

  • Animal Models: Male immunodeficient mice (e.g., NSG or J/Nu mice, 6-8 weeks old) are used.[1]

  • Tumor Implantation: Human prostate cancer cells (e.g., VCaP) or patient-derived xenograft (PDX) tissues are subcutaneously inoculated into the flanks of the mice.[1]

  • Treatment Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment groups and receive daily oral doses of this compound, enzalutamide, or a vehicle control.[4]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess target engagement, such as the levels of AR protein, and to measure the expression of AR-regulated genes.[1]

  • Ethical Considerations: All animal experiments are conducted in accordance with protocols approved by an Institutional Animal Care and Use Committee (IACUC).[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the discovery workflow.

BMS986365_Mechanism_of_Action cluster_cell Prostate Cancer Cell cluster_ternary Ternary Complex Formation cluster_nucleus Nucleus BMS986365 This compound AR Androgen Receptor (AR) BMS986365->AR Binds to LBD (Antagonism) CRBN Cereblon (CRBN) E3 Ligase Complex BMS986365->CRBN Recruits Proteasome Proteasome AR->Proteasome Targeted for Degradation Ternary AR-BMS986365-CRBN AR_signaling AR Signaling (Gene Transcription) Degraded AR Fragments Degraded AR Fragments Proteasome->Degraded AR Fragments Degrades Proteasome->AR_signaling Suppression of AR Signaling Ub Ubiquitin Ub->AR Tags AR Ternary->Ub Ubiquitination

Caption: Mechanism of action of this compound in a prostate cancer cell.

Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Compound_Screening Compound Library Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Compound_Screening->SAR_Studies Identify Hits Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Refine Structure In_Vitro_Assays In Vitro Assays (Degradation, Proliferation) Lead_Optimization->In_Vitro_Assays Select Candidate (this compound) In_Vivo_Models In Vivo Xenograft Models In_Vitro_Assays->In_Vivo_Models Confirm Activity Tox_Studies Toxicology Studies In_Vivo_Models->Tox_Studies Assess Safety Phase_1 Phase 1 (Safety & Dosing) Tox_Studies->Phase_1 IND Filing Phase_3 Phase 3 (Efficacy vs. SoC) Phase_1->Phase_3 Promising Results

Caption: The discovery and development workflow for this compound.

Medicinal Chemistry and Synthesis

The synthesis of this compound, as outlined in patent literature, involves a multi-step process to assemble the three key components: the androgen receptor binder, the linker, and the cereblon E3 ligase ligand. A representative synthetic approach begins with the formation of a key intermediate, 2-bromo-1-(2-bromoethoxy)-4-nitrobenzene. This is followed by a nucleophilic substitution with a protected piperazine (B1678402) derivative to introduce the linker. Subsequent steps involve a Suzuki cross-coupling to introduce a vinyl group, followed by reduction of both the nitro and vinyl functionalities. The resulting aniline (B41778) is then further elaborated to construct the final AR-binding warhead. The final step involves the coupling of this fragment with the cereblon-binding moiety to yield this compound.[4]

Conclusion

This compound is a novel, orally bioavailable androgen receptor ligand-directed degrader and antagonist that holds significant promise for the treatment of advanced prostate cancer.[1][2] Its dual mechanism of action, which combines targeted protein degradation with competitive inhibition, allows it to overcome key resistance mechanisms to current therapies.[3][4] Preclinical data have demonstrated its superior potency and efficacy compared to standard-of-care agents like enzalutamide.[1][9] The ongoing clinical trials will further elucidate the therapeutic potential of this compound in patients with metastatic castration-resistant prostate cancer.[6] The discovery and development of this compound highlight the power of rational drug design and the potential of targeted protein degradation as a therapeutic modality in oncology.

References

An In-depth Technical Guide to BMS-986365: E3 Ligase Recruitment and Cereblon Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986365, also known as CC-94676, is a first-in-class, orally bioavailable, heterobifunctional small molecule designed to target the Androgen Receptor (AR) for degradation.[1][2][3][4] It represents a significant advancement in the treatment of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), by overcoming resistance mechanisms to existing AR pathway inhibitors.[1][3][4][5] this compound exerts its therapeutic effect through a dual mechanism of action: it acts as a potent antagonist of the AR and simultaneously induces its degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4] This guide provides a comprehensive technical overview of this compound's mechanism of action, with a focus on its recruitment of the CRBN E3 ligase and the subsequent degradation of the Androgen Receptor.

Mechanism of Action: A Dual Approach to Targeting the Androgen Receptor

This compound is a proteolysis-targeting chimera (PROTAC) that functions by bringing the Androgen Receptor into close proximity with the CRBN E3 ubiquitin ligase complex.[1][2][3] This induced proximity leads to the polyubiquitination of AR, marking it for degradation by the 26S proteasome.

The molecule itself is composed of three key components:

  • An AR-binding moiety that specifically and with high affinity binds to the ligand-binding domain (LBD) of the Androgen Receptor. This binding competitively inhibits the receptor's normal function.[1][4]

  • A CRBN-binding moiety , a derivative of the immunomodulatory imide drugs (IMiDs), which engages the CRBN protein, a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.

  • A linker that covalently connects the AR-binding and CRBN-binding moieties, positioning them optimally to facilitate the formation of a stable ternary complex between AR and CRBN.

This dual functionality ensures that even AR molecules that are not immediately degraded are still inhibited, leading to a more profound and sustained suppression of AR signaling compared to traditional antagonists.[1][3]

Quantitative Data

The following tables summarize the key quantitative parameters that define the efficacy of this compound in inducing the degradation of the Androgen Receptor.

ParameterValueCell LineAssay TypeReference
DC₅₀ (Half-maximal Degradation Concentration)10 - 40 nMVCaPCellular Degradation Assay[6]
Dₘₐₓ (Maximum Degradation)>81% (19% Ymin)VCaPCellular Degradation Assay[6]
AR Degradation Half-life (Vehicle) ~4.3 hoursVCaPPulse SILAC[1]
AR Degradation Half-life (this compound) Significantly reduced vs. vehicleVCaPPulse SILAC[1]

Table 1: Cellular Androgen Receptor Degradation Efficiency of this compound.

Note: Specific binding affinity data (Kd, IC₅₀) for the direct interaction between this compound and purified CRBN protein is not publicly available in the reviewed literature. The provided cellular degradation data reflects the overall potency of the molecule in a biological context.

Signaling Pathways and Experimental Workflows

Ternary Complex Formation and Ubiquitination Pathway

The core mechanism of this compound action revolves around the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the Androgen Receptor.

This compound-Mediated AR Degradation Pathway BMS986365 This compound TernaryComplex AR-BMS986365-CRBN Ternary Complex BMS986365->TernaryComplex AR Androgen Receptor (AR) (Target Protein) AR->TernaryComplex CRBN CRL4-CRBN E3 Ligase CRBN->TernaryComplex PolyUb_AR Polyubiquitinated AR TernaryComplex->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->PolyUb_AR Proteasome 26S Proteasome PolyUb_AR->Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

Caption: this compound facilitates the formation of a ternary complex between the Androgen Receptor and the CRL4-CRBN E3 ligase, leading to AR ubiquitination and proteasomal degradation.

Experimental Workflow for Determining AR Degradation

A typical workflow to quantify the degradation of the Androgen Receptor induced by this compound involves cell culture, treatment, and protein analysis.

Workflow for AR Degradation Analysis cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis SeedCells Seed VCaP Cells Treat Treat with this compound (Dose-Response) SeedCells->Treat LyseCells Cell Lysis Treat->LyseCells Controls Include Controls: - Vehicle (DMSO) - MG132 (Proteasome Inhibitor) - MLN4924 (Neddylation Inhibitor) - CC-220 (CRBN Competitor) Controls->LyseCells ProteinQuant Protein Quantification (BCA Assay) LyseCells->ProteinQuant WB Western Blot (Anti-AR, Anti-Tubulin) ProteinQuant->WB Densitometry Densitometry Analysis WB->Densitometry Calc Calculate DC50 & Dmax Densitometry->Calc

Caption: A generalized workflow for assessing this compound-induced AR degradation using Western Blot analysis.

Experimental Protocols

Cellular Androgen Receptor Degradation Assay (Western Blot)

This protocol describes the methodology to determine the DC₅₀ and Dₘₐₓ of this compound for Androgen Receptor degradation in a cellular context.

a. Cell Culture and Seeding:

  • Prostate cancer cell lines expressing endogenous AR, such as VCaP, are cultured in appropriate media (e.g., RPMI supplemented with 10% FBS).

  • Cells are seeded in 6-well plates at a density that allows for logarithmic growth during the experiment and harvested at approximately 80% confluency.

b. Compound Treatment:

  • Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the cell culture medium should be kept constant (e.g., ≤ 0.1%).

  • Cells are treated with increasing concentrations of this compound for a defined period, typically 6 hours, to assess degradation.[1]

  • Controls:

    • Vehicle Control: Treat cells with the same final concentration of DMSO.

    • Proteasome Inhibition Control: Co-treat cells with this compound and a proteasome inhibitor like MG132 (e.g., 10 µM) to confirm that degradation is proteasome-dependent.

    • E3 Ligase Inhibition Control: Co-treat cells with this compound and a neddylation inhibitor like MLN4924 (e.g., 1 µM), which inactivates Cullin-RING ligases, to confirm the involvement of the CRL complex.

    • CRBN Competition Control: Co-treat cells with this compound and a high-affinity CRBN binder like CC-220 (e.g., 1 µM) to demonstrate that the degradation is specifically mediated by CRBN.[1]

c. Cell Lysis and Protein Quantification:

  • Following treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

d. Western Blotting:

  • Normalize protein amounts for each sample and prepare them for SDS-PAGE.

  • Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the Androgen Receptor (and a loading control like β-actin or α-tubulin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

e. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the AR band intensity to the corresponding loading control band intensity.

  • Plot the normalized AR levels against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic regression model to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximal percentage of protein degradation).

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation (General Protocol)

While a specific protocol for this compound is not publicly available, this general protocol outlines the principles for assessing the formation of the AR-BMS986365-CRBN ternary complex.

a. Reagents:

  • Recombinant purified Androgen Receptor protein (e.g., His-tagged).

  • Recombinant purified CRBN/DDB1 complex (e.g., GST-tagged).

  • This compound.

  • TR-FRET donor-labeled antibody against the AR tag (e.g., anti-His-Europium).

  • TR-FRET acceptor-labeled antibody against the CRBN tag (e.g., anti-GST-d2).

  • Assay buffer.

b. Assay Procedure:

  • In a microplate, combine the AR protein, the CRBN/DDB1 complex, and a serial dilution of this compound in the assay buffer.

  • Incubate the mixture to allow for ternary complex formation.

  • Add the donor and acceptor-labeled antibodies.

  • Incubate to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at both ~620 nm for the donor and ~665 nm for the acceptor).

c. Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

  • Plot the TR-FRET ratio against the this compound concentration. The resulting bell-shaped curve is characteristic of the "hook effect" often observed with PROTACs, where at high concentrations, the formation of binary complexes (BMS986365-AR and BMS986365-CRBN) is favored over the ternary complex.

Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)

SPR can be employed to measure the binding kinetics and affinity of this compound to CRBN and to characterize the formation and stability of the ternary complex.

a. Immobilization:

  • Immobilize the purified CRBN/DDB1 complex onto a sensor chip surface.

b. Binary Interaction Analysis (this compound and CRBN):

  • Inject a series of concentrations of this compound over the immobilized CRBN.

  • Measure the association and dissociation rates.

  • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

c. Ternary Complex Analysis:

  • To assess ternary complex formation, inject a pre-incubated mixture of this compound and AR over the immobilized CRBN.

  • An enhanced binding response compared to the injection of this compound or AR alone indicates the formation of the ternary complex.

  • By varying the concentrations of both this compound and AR, the kinetics and stability of the ternary complex can be further characterized.

Conclusion

This compound is a promising therapeutic agent that effectively targets the Androgen Receptor through a dual mechanism of antagonism and CRBN-mediated degradation. The formation of a stable ternary complex between AR, this compound, and the CRL4^CRBN^ E3 ligase is the critical step initiating the ubiquitination and subsequent proteasomal degradation of AR. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate the biochemical and cellular activities of this and other targeted protein degraders. The continued exploration of such molecules holds significant potential for the development of novel therapies for prostate cancer and other diseases driven by aberrant protein function.

References

The Dual-Action Mechanism of BMS-986365: A Technical Guide to its Interaction with the Androgen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule designed to target the androgen receptor (AR) through a dual mechanism of action. As a PROteolysis TArgeting Chimera (PROTAC), it induces the degradation of the AR, and it also acts as a competitive antagonist of the AR's ligand-binding domain (LBD). This dual functionality allows for a more profound and durable inhibition of AR signaling compared to traditional antagonists, offering a promising therapeutic strategy for advanced prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides an in-depth overview of the mechanism of action of this compound, its interaction with the AR, and the experimental methodologies used for its characterization. While detailed structural data of the this compound-AR complex is not yet publicly available, this guide consolidates the current knowledge from preclinical and clinical studies.

Introduction

The androgen receptor is a key driver of prostate cancer progression.[1][2][3] Therapies targeting the AR signaling axis are the standard of care for advanced prostate cancer. However, resistance to these therapies often develops, frequently through mechanisms such as AR overexpression or mutations in the LBD.[3] this compound was developed to overcome these resistance mechanisms by not only blocking AR function but also by inducing its degradation.[4]

This compound is a heterobifunctional molecule, consisting of a ligand that binds to the AR and another ligand that recruits the E3 ubiquitin ligase cereblon (CRBN).[4] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[4] This event-driven pharmacology, coupled with traditional occupancy-driven antagonism, makes this compound a highly potent inhibitor of AR signaling.[4]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: Binding Affinity and Degradation Potency of this compound

ParameterValueTarget/Cell LineNotes
AR Binding Affinity (Ki) 3.6 nMAndrogen ReceptorComparison with Enzalutamide (Ki = 47 nM)
AR Degradation (DC50) 10 - 40 nMProstate Cancer Cell LinesDC50 is the concentration for 50% of maximal degradation.
Cereblon Binding (IC50) ~150 nMCereblonBased on data for Iberdomide, a similar CRBN modulator.

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell LineAR StatusGI50 (this compound)GI50 (Enzalutamide)Fold Potency Increase
LNCaP (AR WT)Wild-Type~3-36 nM~0.12-1.35 µM~10-120 fold
LNCaP (AR Mutants)F877L, H875Y, W742C~3-36 nM~0.12-1.35 µM~10-120 fold

Signaling Pathways and Mechanisms of Action

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. In the absence of androgens, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon androgen binding, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA and recruits co-regulator proteins to initiate the transcription of target genes that promote cell growth and survival.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway Androgen Androgen (e.g., Testosterone, DHT) AR_cytoplasm Androgen Receptor (AR) - HSP Complex Androgen->AR_cytoplasm Binds AR_active Activated AR (Dimer) AR_cytoplasm->AR_active Conformational Change & Dimerization Nucleus Nucleus AR_active->Nucleus Translocation ARE Androgen Response Element (ARE) AR_active->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Cell_Growth Cell Growth & Survival Transcription->Cell_Growth Leads to

Caption: Androgen Receptor Signaling Pathway.

Mechanism of Action of this compound

This compound is a PROTAC that hijacks the cell's ubiquitin-proteasome system to degrade the AR. It forms a ternary complex with the AR and the E3 ubiquitin ligase cereblon. This proximity allows for the transfer of ubiquitin molecules to the AR. The polyubiquitinated AR is then recognized and degraded by the proteasome. This degradation, combined with the competitive antagonism of the remaining AR, leads to a profound shutdown of AR signaling.

PROTAC_Mechanism This compound Mechanism of Action BMS986365 This compound AR Androgen Receptor (AR) BMS986365->AR Binds to AR CRBN Cereblon (CRBN) E3 Ligase BMS986365->CRBN Recruits CRBN Ternary_Complex Ternary Complex (AR-BMS986365-CRBN) Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Catalyzes Ubiquitination Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Recognized by Degradation AR Degradation Proteasome->Degradation Mediates

Caption: this compound PROTAC Mechanism of Action.

Experimental Protocols

The following are summaries of key experimental protocols used in the preclinical characterization of this compound, based on the methods described in the supplementary materials of "Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader and antagonist, for the treatment of advanced prostate cancer".[4]

AR Degradation Assay (ELISA-based)
  • Cell Seeding: Prostate cancer cells (e.g., VCaP, LNCaP) are seeded in 96-well plates at a density of 30,000-50,000 cells per well and cultured for 24 hours.

  • Compound Treatment: this compound is serially diluted and added to the cells for a specified incubation period (e.g., 24 hours).

  • Cell Lysis: The culture medium is removed, and cells are lysed using a lysis buffer containing protease inhibitors.

  • ELISA: The total AR protein levels in the cell lysates are quantified using a commercially available AR ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of AR degradation is calculated relative to vehicle-treated control cells. The DC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

Cell Proliferation Assay
  • Cell Seeding: Prostate cancer cells are seeded in 96-well plates in media containing charcoal-stripped fetal bovine serum to reduce background androgen levels.

  • Compound and Androgen Treatment: Cells are treated with serial dilutions of this compound in the presence of a synthetic androgen (e.g., R1881) to stimulate proliferation.

  • Incubation: Cells are incubated for a period of 5-7 days.

  • Viability Measurement: Cell viability is assessed using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curves.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.

  • Tumor Implantation: Prostate cancer cells are subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, and mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally at various doses and schedules.

  • Tumor Volume Measurement: Tumor volume is measured periodically using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess AR protein levels by ELISA or Western blotting to confirm target engagement and degradation.

  • Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the anti-tumor effect.

Structural Biology Workflow (Hypothetical)

As no public structural data for the this compound-AR complex is available, a generalized workflow for determining the structure of such a complex using X-ray crystallography is presented below.

Caption: Generalized X-ray Crystallography Workflow.

Conclusion

This compound represents a novel and potent approach to targeting the androgen receptor in prostate cancer. Its dual mechanism of action, combining AR degradation with competitive antagonism, allows it to overcome key resistance mechanisms to current therapies. The preclinical data demonstrate its high potency and efficacy in various models of prostate cancer. While the detailed three-dimensional structure of the this compound-AR complex remains to be elucidated, the available biochemical and cellular data provide a strong rationale for its continued clinical development. Future structural studies will be invaluable for understanding the precise molecular interactions that drive the formation of the ternary complex and for guiding the design of next-generation AR-targeting therapeutics.

References

An In-depth Technical Guide to the Pharmacology and Toxicology of BMS-986365

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule engineered as a dual-acting androgen receptor (AR) ligand-directed degrader and antagonist.[1][2] It represents a novel therapeutic strategy for metastatic castration-resistant prostate cancer (mCRPC), particularly in cases that have developed resistance to current androgen receptor pathway inhibitors (ARPIs).[1][2] this compound demonstrates potent preclinical activity, efficiently inducing the degradation of both wild-type and mutant AR, and exhibits a manageable safety profile in clinical trials.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, incorporating detailed experimental protocols and quantitative data to support further research and development.

Pharmacology

Mechanism of Action

This compound exerts its therapeutic effect through a dual mechanism of action that distinguishes it from traditional AR inhibitors.[1][2] As a heterobifunctional molecule, it comprises two key moieties: one that binds to the androgen receptor and another that recruits the E3 ubiquitin ligase cereblon (CRBN).[1][2][4] This dual functionality leads to both the degradation and competitive inhibition of the androgen receptor.[1][2][4]

The binding of this compound to the AR ligand-binding domain (LBD) directly antagonizes the receptor, preventing its activation by androgens.[1][2] Simultaneously, the recruitment of CRBN facilitates the ubiquitination of the AR, marking it for subsequent degradation by the proteasome.[1][2][4] This degradation of the AR protein itself, rather than just blocking its function, is a key differentiator and is believed to contribute to its efficacy in overcoming resistance mechanisms.[1][5]

dot

cluster_cell Prostate Cancer Cell cluster_nucleus Nucleus BMS986365 This compound AR Androgen Receptor (AR) BMS986365->AR Binds to AR LBD CRBN Cereblon (CRBN) E3 Ligase Complex BMS986365->CRBN Recruits CRBN AR->CRBN Ternary Complex Formation Proteasome Proteasome AR->Proteasome Targeted for Degradation AR_inhibition AR Inhibition CRBN->AR Ubiquitination Ub Ubiquitin AR_degradation AR Degradation Proteasome->AR_degradation AR_target_genes AR Target Gene Transcription AR_degradation->AR_target_genes AR_inhibition->AR_target_genes Androgen Androgen Androgen->AR Competitive Inhibition Cell_growth Tumor Cell Growth and Proliferation AR_target_genes->Cell_growth

Caption: Dual mechanism of action of this compound.
Preclinical Pharmacology Data

This compound has demonstrated significant potency in preclinical studies, outperforming standard-of-care AR antagonists like enzalutamide.[1][6]

Table 1: In Vitro Activity of this compound

Parameter Cell Line This compound Enzalutamide Reference
AR Binding Affinity - ~10-fold higher than Enzalutamide - [1][6]
IC50 (FKBP5 mRNA expression) VCaP 1 nM ~100-1000 nM [1]
LNCaP 4 nM ~100-1000 nM [1]
GI50 (Cell Proliferation) VCaP 11 nM ~550-1100 nM [1]
LNCaP 4 nM ~400-800 nM [1]
LNCaP (AR mutants) 3-36 nM 120-1350 nM [6]

| DC50 (AR Degradation) | - | 10-40 nM | - |[7] |

Pharmacokinetics (Preclinical)

Pharmacokinetic studies in CD1 mice have shown that this compound possesses good oral bioavailability.[1]

Table 2: Pharmacokinetic Parameters of this compound in CD1 Mice

Parameter Value
Plasma Clearance 20.7 mL/min/kg
Volume of Distribution 3.1 L/kg
Half-life 1.7 hours
Cmax (Oral) 0.275 µM
Tmax (Oral) 4.5 hours
Oral Bioavailability (%F) 40%

Data from a single intravenous or oral administration.[1]

Toxicology Profile

Preclinical Toxicology

Detailed preclinical toxicology reports with specific LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) values are not publicly available in the reviewed literature. However, the clinical safety profile provides insights into potential toxicities.

Clinical Safety and Tolerability

In a Phase I clinical trial (NCT04428788), this compound was generally well-tolerated with a manageable safety profile in heavily pretreated mCRPC patients.[2][3] The maximum tolerated dose (MTD) was not reached in the dose-escalation part of the study.[2][3]

Table 3: Common Treatment-Related Adverse Events (TRAEs) in a Phase I Study

Adverse Event Frequency Grade 3
Asymptomatic Prolonged QTc Interval 47% 9%
Bradycardia 34% 0%

Data from patients treated with 400-900 mg twice daily.[3]

Serious TRAEs were infrequent, occurring in 4% of patients at the 900 mg twice-daily dose.[2] The asymptomatic prolonged QTc interval was the most notable dose-limiting toxicity, which was manageable with dose modifications.[2]

Experimental Protocols

AR Degradation Assay (Western Blot)

dot

start Start: Prostate cancer cell culture (e.g., VCaP, LNCaP) treatment Treat cells with this compound at various concentrations and time points start->treatment lysis Cell lysis to extract proteins treatment->lysis quantification Protein quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE to separate proteins by size quantification->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibody against AR blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Add chemiluminescent substrate and image the blot secondary_ab->detection analysis Analyze band intensity to quantify AR levels detection->analysis end End: Determine AR degradation analysis->end

Caption: Western blot workflow for assessing AR degradation.

A detailed protocol for assessing AR degradation via Western blot is as follows:

  • Cell Culture: Prostate cancer cell lines such as VCaP or LNCaP are cultured in appropriate media (e.g., RPMI 1640 with 5% charcoal-stripped fetal bovine serum).[1]

  • Treatment: Cells are treated with varying concentrations of this compound for different durations.

  • Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size through electrophoresis.

  • Membrane Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to minimize non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the androgen receptor, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system.

  • Analysis: The intensity of the bands corresponding to the AR is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of AR degradation.

Cell Proliferation Assay

dot

start Start: Seed prostate cancer cells in 96-well plates treatment Treat cells with a serial dilution of This compound and controls (e.g., Enzalutamide) start->treatment incubation Incubate for a defined period (e.g., 72 hours) treatment->incubation reagent_addition Add a cell viability reagent (e.g., CellTiter-Glo, MTS) incubation->reagent_addition readout Measure luminescence or absorbance using a plate reader reagent_addition->readout analysis Calculate GI50 values using a dose-response curve fitting model readout->analysis end End: Determine inhibition of cell proliferation analysis->end

Caption: Workflow for cell proliferation assay.

The protocol for evaluating the anti-proliferative effects of this compound is as follows:

  • Cell Seeding: VCaP or LNCaP cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound, typically in the presence of an androgen like R1881 to stimulate proliferation.[1]

  • Incubation: The plates are incubated for a specified period, for example, 72 hours, to allow for cell growth.

  • Viability Assessment: A cell viability reagent, such as CellTiter-Glo® (Promega) which measures ATP levels, is added to each well.

  • Signal Measurement: The luminescence or absorbance is measured using a microplate reader.

  • Data Analysis: The data is normalized to vehicle-treated controls, and the half-maximal growth inhibition (GI50) values are calculated by fitting the data to a dose-response curve.[1]

In Vivo Antitumor Activity (Xenograft Model)
  • Animal Model: Male immunodeficient mice (e.g., NOD-SCID IL2Rγnull) are used.[1]

  • Tumor Implantation: Prostate cancer cells (e.g., VCaP) or patient-derived xenograft (PDX) fragments are implanted subcutaneously.[1]

  • Tumor Growth and Randomization: Once tumors reach a specified volume, the animals are randomized into treatment and control groups.

  • Treatment Administration: this compound is administered orally at various doses and schedules. A vehicle control and a comparator arm (e.g., enzalutamide) are included.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the antitumor efficacy is assessed by comparing tumor growth inhibition between the different treatment groups.

Conclusion

This compound is a promising novel agent for the treatment of mCRPC with a unique dual mechanism of action that leads to both degradation and inhibition of the androgen receptor. Its potent preclinical activity against both wild-type and mutant AR, coupled with a manageable clinical safety profile, underscores its potential to overcome resistance to current AR-targeted therapies. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this and similar next-generation AR-directed therapies.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The safety and efficacy of this compound are still under investigation.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of BMS-986365

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule engineered to combat advanced prostate cancer.[1][2][3] It exhibits a dual mechanism of action, functioning as both a competitive antagonist of the androgen receptor (AR) and a potent ligand-directed degrader of the AR protein.[1][4][5] By co-opting the cereblon (CRBN) E3 ubiquitin ligase complex, this compound flags the AR for proteasomal degradation, thereby eliminating the key driver of prostate cancer progression.[5] Preclinical data demonstrate superior potency and efficacy of this compound over standard-of-care AR inhibitors like enzalutamide, particularly in models of therapeutic resistance.[4][6] Phase 1 clinical trials have established a manageable safety profile and have shown encouraging anti-tumor activity in heavily pretreated patients with metastatic castration-resistant prostate cancer (mCRPC).[2][7]

Pharmacodynamics: The Dual-Action Mechanism

The primary pharmacodynamic effect of this compound is the potent and rapid degradation of the androgen receptor.[4][5] This dual-action approach of both degradation and antagonism allows for a more profound and durable suppression of AR signaling compared to traditional antagonists.[4][8]

Mechanism of Action: AR Degradation and Antagonism

This compound is a proteolysis-targeting chimera (PROTAC) that serves as a molecular bridge between the AR and the E3 ubiquitin ligase machinery. The molecule consists of a moiety that binds to the ligand-binding domain of the AR and another that binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ligase complex.[1] This proximity induces the ubiquitination of the AR, marking it for destruction by the proteasome. This degradation occurs for both wild-type and clinically relevant mutant forms of the AR.[4][5] Even when AR degradation is incomplete, the occupancy of the ligand-binding domain by this compound ensures competitive inhibition of any remaining AR protein.[4]

This compound This compound AR Androgen Receptor (Wild-Type & Mutant) This compound->AR Binds to LBD CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN Proteasome 26S Proteasome AR->Proteasome Ub Ubiquitin (Ub) CRBN->Ub Transfers Ub to AR Ub->AR Degraded AR AR Fragments Proteasome->Degraded AR Results in AR_signaling AR Signaling & Gene Transcription Inhibition Inhibition of Downstream Effects Cell_Proliferation Cancer Cell Proliferation Inhibition->AR_signaling

Caption: Mechanism of Action of this compound.

In Vitro Potency

This compound has demonstrated potent activity in prostate cancer cell lines, effectively inducing AR degradation and inhibiting cell growth at nanomolar concentrations.

Table 1: In Vitro Pharmacodynamic Profile of this compound

Parameter Cell Line Value (nM) Reference
DC₅₀ (AR Degradation) VCaP 7 [4][5]
LNCaP 29 [4][5]
GI₅₀ (Cell Proliferation) VCaP 11 [4]

| | LNCaP | 4 |[4] |

DC₅₀: Concentration resulting in 50% degradation of the target protein. GI₅₀: Concentration resulting in 50% growth inhibition.

Notably, this compound is approximately 50- to 100-fold more potent at inhibiting the proliferation of VCaP and LNCaP cells than enzalutamide.[4]

Pharmacokinetics

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical animal models have shown that this compound has good oral bioavailability.[4] A study in CD1 mice provided the following intravenous pharmacokinetic parameters.

Table 2: Preclinical Intravenous Pharmacokinetic Parameters of this compound in CD1 Mice (2 mg/kg dose)

Parameter Value Unit Reference
Plasma Clearance 20.7 mL/min/kg [4]
Volume of Distribution 3.1 L/kg [4]

| **Half-life (t₁⸝₂) ** | 1.7 | hours |[4] |

Clinical Pharmacokinetics

The human pharmacokinetics of this compound were evaluated in the Phase 1 clinical trial NCT04428788.[7] This study assessed various oral dosing regimens, including once-daily (QD) doses from 100 mg to 1200 mg and twice-daily (BID) doses from 600 mg to 900 mg.[7] While the study characterized pharmacokinetic parameters such as Cmax, Tmax, and AUC, specific quantitative data from human subjects have not been made publicly available in the reviewed literature.[9][10] The trial did establish that a maximum tolerated dose was not reached within the tested range and that the safety profile was manageable.[7][11]

Experimental Protocols

In Vitro Androgen Receptor Degradation Assay

A representative experimental workflow to determine the DC₅₀ of this compound is outlined below.

cluster_workflow AR Degradation Assay Workflow A 1. Cell Culture: Prostate cancer cells (e.g., VCaP, LNCaP) are cultured in appropriate media. B 2. Treatment: Cells are treated with a serial dilution of this compound for a fixed duration (e.g., 6 hours). A->B C 3. Cell Lysis: Cells are harvested and lysed to extract total cellular proteins. B->C D 4. Protein Quantification: Protein concentration in the lysates is determined (e.g., BCA assay). C->D E 5. AR Level Measurement: AR protein levels are quantified using a specific method like ELISA or Western Blot. D->E F 6. Data Analysis: AR levels are normalized to a control (e.g., vehicle-treated cells) and plotted against drug concentration. E->F G 7. DC₅₀ Calculation: A dose-response curve is fitted to the data to calculate the DC₅₀ value. F->G

Caption: Workflow for determining AR degradation potency.

  • Cell Lines: Prostate cancer cell lines such as VCaP and LNCaP are commonly used.[4]

  • Treatment: Cells are incubated with varying concentrations of this compound. To confirm the mechanism, co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) can be performed.[5]

  • Detection: AR protein levels are measured, typically by Western blot or enzyme-linked immunosorbent assay (ELISA), and normalized to a loading control.[4]

In Vitro Cell Proliferation Assay
  • Methodology: The antiproliferative activity of this compound is assessed using assays such as the MTT or CellTiter-Glo assay.

  • Procedure: Prostate cancer cells are seeded in 96-well plates and treated with a range of this compound concentrations. After a defined incubation period (e.g., 72 hours), cell viability is measured.

  • Analysis: The results are used to calculate the GI₅₀ value, which is the concentration of the drug that causes 50% inhibition of cell growth.[4]

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., NSG mice) are implanted with human prostate cancer cells (cell line-derived xenografts, CDX) or patient-derived tumor tissue (patient-derived xenografts, PDX).[12]

  • Dosing: Once tumors are established, mice are treated orally with this compound, a vehicle control, or a comparator drug like enzalutamide.[12]

  • Endpoints: Key endpoints include tumor volume, which is measured regularly, and levels of AR protein in tumor tissue at the end of the study to confirm the pharmacodynamic effect.[12]

Conclusion

This compound represents a significant advancement in the targeting of the androgen receptor in prostate cancer. Its dual mechanism of action, which combines potent, cereblon-mediated degradation with competitive antagonism, allows it to overcome key resistance mechanisms to existing AR pathway inhibitors.[6] Preclinical studies have robustly demonstrated its superior efficacy in degrading AR and inhibiting tumor growth. While detailed human pharmacokinetic data remains to be publicly reported, the initial clinical findings are promising, showing a manageable safety profile and significant anti-tumor activity in a heavily pretreated patient population.[2] Ongoing and future clinical trials will further delineate the therapeutic potential of this compound in the treatment of advanced prostate cancer.

References

In Vitro Characterization of BMS-986365: A Dual-Action Androgen Receptor Ligand-Directed Degrader and Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986365 is a first-in-class, orally bioavailable, heterobifunctional molecule engineered to target the androgen receptor (AR) through a dual mechanism of action: competitive inhibition and proteasome-mediated degradation.[1][2] This technical guide provides a comprehensive overview of the initial in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols for pivotal assays, and visual representations of its mechanism of action and experimental workflows. The data collectively demonstrates that this compound is a potent and selective degrader of both wild-type and clinically relevant mutant forms of the androgen receptor, leading to profound inhibition of AR signaling and prostate cancer cell proliferation.[3][4]

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression, and therapies targeting AR signaling are the cornerstone of treatment for advanced disease.[3][5] However, resistance to current AR pathway inhibitors (ARPIs) inevitably emerges, often through mechanisms such as AR gene amplification or mutations in the AR ligand-binding domain (LBD).[1][2][6] this compound was designed to overcome these resistance mechanisms by not only blocking the receptor's function but also inducing its complete elimination from the cell.[3][6]

This compound consists of a high-affinity AR-binding moiety linked to a cereblon (CRBN)-binding moiety.[7] This design allows it to recruit the CRL4^CRBN^ E3 ubiquitin ligase complex to the AR, leading to the ubiquitination and subsequent degradation of the AR protein by the proteasome.[2][8] This dual action of antagonism and degradation results in a more potent and durable suppression of AR signaling compared to conventional antagonists like enzalutamide.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial in vitro characterization of this compound.

Table 1: Androgen Receptor Binding Affinity
CompoundBinding Affinity (Ki, nM)
This compound ~1
Testosterone~1
Enzalutamide~10
Data derived from competitive binding assays.[7]
Table 2: In Vitro AR Degradation
Cell LineAR StatusDC50 (nM)Dmax (%)
VCaPWild-Type (amplified)10 - 40>90
LNCaPT878A Mutant10 - 40>90
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[8]
Table 3: Anti-proliferative Activity in Prostate Cancer Cell Lines
Cell LineGI50 (nM)
VCaP~1
LNCaP~10
22Rv1~10
GI50: Half-maximal growth inhibition concentration.

Signaling Pathway and Mechanism of Action

This compound's dual mechanism of action is depicted in the signaling pathway diagram below. It physically links the androgen receptor to the E3 ubiquitin ligase machinery, leading to its destruction.

BMS986365_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Downstream Effects This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR LBD CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN Recruits Ub-AR Ubiquitinated AR AR->Ub-AR Polyubiquitination AR_Signaling AR Signaling Pathway CRBN->Ub-AR Ub Ubiquitin (Ub) Ub->Ub-AR Proteasome Proteasome Degraded AR Peptides Degraded AR Peptides Proteasome->Degraded AR Peptides Degrades Proteasome->AR_Signaling Inhibition of Ub-AR->Proteasome Targeted for Degradation Gene_Transcription AR Target Gene Transcription AR_Signaling->Gene_Transcription Blocks Cell_Proliferation Cancer Cell Proliferation Gene_Transcription->Cell_Proliferation Reduces

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.

Methodology:

  • Reagents: Purified full-length human AR protein, [3H]-Mibolerone (radioligand), and test compounds (this compound, testosterone, enzalutamide).

  • Procedure: a. A constant concentration of AR protein and [3H]-Mibolerone are incubated in a buffer solution. b. Increasing concentrations of the test compound are added to the mixture. c. The mixture is incubated to allow for competitive binding to reach equilibrium. d. The bound radioligand is separated from the unbound radioligand using a filter-binding apparatus. e. The amount of radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (concentration of test compound that displaces 50% of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

AR Degradation Assay (Western Blot)

Objective: To quantify the degradation of AR protein in prostate cancer cell lines following treatment with this compound.

Methodology:

  • Cell Culture: Prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured in appropriate media.

  • Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

  • Western Blotting: a. Equal amounts of protein from each sample are separated by SDS-PAGE. b. Proteins are transferred to a PVDF membrane. c. The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. d. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading. e. The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the AR protein band is quantified using densitometry software and normalized to the loading control. The DC50 and Dmax values are calculated from the concentration-response curve.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of this compound on the proliferation of prostate cancer cell lines.

Methodology:

  • Cell Seeding: Prostate cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with a serial dilution of this compound or vehicle control.

  • Incubation: The plates are incubated for a period of 3 to 5 days.

  • Viability Measurement: Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescent signal is read using a plate reader. The GI50 value is calculated by fitting the data to a four-parameter logistic curve.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental procedures and the logical framework for the development of this compound.

AR_Degradation_Workflow start Start culture Culture Prostate Cancer Cells start->culture treat Treat with this compound (Dose-Response) culture->treat lyse Lyse Cells & Quantify Protein treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Western Blot Transfer sds_page->transfer antibody Incubate with Primary & Secondary Antibodies transfer->antibody visualize Visualize Bands (ECL) antibody->visualize analyze Densitometry Analysis (Calculate DC50) visualize->analyze end End analyze->end

Caption: Workflow for AR Degradation Assay.

Drug_Development_Logic problem Problem: ARPI Resistance in Prostate Cancer hypothesis Hypothesis: Dual AR Antagonism & Degradation will be more effective problem->hypothesis design Design Heterobifunctional Molecule (this compound) hypothesis->design invitro_char In Vitro Characterization design->invitro_char binding_assay Binding Affinity (Ki) invitro_char->binding_assay degradation_assay Degradation Potency (DC50, Dmax) invitro_char->degradation_assay proliferation_assay Anti-proliferative Activity (GI50) invitro_char->proliferation_assay invivo_studies In Vivo Efficacy & Safety Studies binding_assay->invivo_studies degradation_assay->invivo_studies proliferation_assay->invivo_studies clinical_trials Clinical Trials invivo_studies->clinical_trials

References

Methodological & Application

Application Notes and Protocols for BMS-986365 Androgen Receptor Degradation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule engineered to target the androgen receptor (AR), a key driver in prostate cancer.[1][2][3] It operates through a dual mechanism of action, functioning as both a competitive AR antagonist and a potent ligand-directed degrader.[1][2][3][4] this compound consists of a moiety that binds to the AR ligand-binding domain (LBD) and another that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][4] This degradation is effective against both wild-type and mutant forms of the AR, offering a promising therapeutic strategy to overcome resistance to conventional AR pathway inhibitors.[3][4][5]

These application notes provide detailed protocols for quantifying the in vitro degradation of the Androgen Receptor in response to this compound treatment using standard laboratory techniques.

Quantitative Data Summary

The following tables summarize the preclinical efficacy of this compound in AR binding and degradation.

Table 1: AR Binding Affinity

CompoundKi (nM)
This compound3.6[6]
Enzalutamide (B1683756)47.0[6]

Table 2: In Vitro AR Degradation (DC50 and Dmax)

Cell LineAR StatusDC50 (nM)Maximum Degradation (Dmax) / Minimum Level (Ymin)
CW-R22PC_HRH875Y mutant6[6]12% (Ymin)[6]
PC3L702H mutant1509[6]41% (Ymin)[6]
VCaPAR Wild-typeNot SpecifiedDegraded AR protein to 15% of vehicle control at 1 µM[7][8]

Table 3: In Vivo AR Degradation

ModelTreatmentTime PointAR Protein Level Reduction
VCaP Mouse Xenograft30 mg/kg, QD for 3 days, PO6 hours91%[6]
VCaP Mouse Xenograft30 mg/kg, QD for 3 days, PO24 hours83%[6]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

BMS986365_Mechanism cluster_cell Prostate Cancer Cell BMS986365 This compound Ternary_Complex AR-BMS986365-CRBN Ternary Complex BMS986365->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Recruited Ub_AR Poly-ubiquitinated AR Ternary_Complex->Ub_AR Induces Poly-ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades

Caption: Mechanism of this compound-mediated AR degradation.

Western Blotting Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., LNCaP, VCaP cells) Treat with this compound B 2. Cell Lysis Extract total protein A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE Separate proteins by size C->D E 5. Protein Transfer Transfer to PVDF membrane D->E F 6. Blocking Prevent non-specific antibody binding E->F G 7. Primary Antibody Incubation (Anti-AR & Loading Control) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging & Analysis Quantify band intensity I->J

Caption: Workflow for AR degradation analysis by Western Blot.

Experimental Protocols

Protocol 1: Western Blot Analysis of AR Degradation

This protocol details the use of Western blotting to quantify the reduction in AR protein levels in prostate cancer cell lines following treatment with this compound.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-AR, Mouse anti-GAPDH or β-actin (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed LNCaP or VCaP cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 4, 12, or 24 hours).[9][10][11]

  • Cell Lysis and Protein Extraction: [12][13]

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: [12]

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.

  • SDS-PAGE and Protein Transfer: [12][13]

    • Normalize protein concentrations and prepare samples by mixing with Laemmli buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: [12][13]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-AR at 1:1000 and anti-GAPDH at 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis: [12]

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the AR signal to the loading control (GAPDH or β-actin). Calculate the percentage of AR degradation relative to the vehicle-treated control.

Protocol 2: In-Cell Western (ICW) Assay for AR Degradation

The ICW assay is a higher-throughput, plate-based immunofluorescence method to quantify protein levels in fixed cells.[14][15]

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • 96-well or 384-well plates

  • This compound and DMSO

  • 3.7% Formaldehyde (B43269) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., LI-COR Intercept Blocking Buffer or similar)

  • Primary antibodies: Rabbit anti-AR

  • Normalization antibody (e.g., Mouse anti-α-tubulin)

  • Fluorescently-labeled secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse)

  • Near-infrared (NIR) fluorescence imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding and Treatment:

    • Seed adherent prostate cancer cells in a 96-well plate and culture until they form a confluent monolayer.[16]

    • Treat cells with a concentration gradient of this compound and vehicle control for the desired time.

  • Fixation and Permeabilization: [16][17]

    • Remove the treatment media and wash the cells gently with PBS.

    • Fix the cells by adding 3.7% formaldehyde in PBS and incubating for 20 minutes at room temperature.

    • Wash and permeabilize the cells with Permeabilization Buffer (4 washes, 5 minutes each).

  • Blocking: [16][17]

    • Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.

  • Antibody Incubation: [16][17]

    • Prepare a solution of primary antibodies (anti-AR and anti-α-tubulin) in blocking buffer.

    • Remove the blocking buffer and add the primary antibody solution to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate 4 times with wash buffer (e.g., PBS + 0.1% Tween-20).

    • Prepare a solution of the corresponding fluorescently-labeled secondary antibodies in blocking buffer. Protect from light.

    • Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.

    • Wash the plate 4 times with wash buffer.

  • Imaging and Analysis:

    • After the final wash, remove any residual liquid and scan the plate using a NIR imaging system.

    • The integrated intensity of the NIR signal in each well is measured. The signal for the target protein (AR) is normalized to the signal for the normalization protein (α-tubulin).

    • Calculate the percentage of AR degradation for each this compound concentration relative to the vehicle control. Plot the results to determine the DC50 value.

References

Application Notes and Protocols for Determining the Binding Affinity of BMS-986365 to Cereblon (CRBN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable heterobifunctional molecule designed as a potent and selective androgen receptor (AR) degrader for the treatment of advanced prostate cancer.[1][2][3][4] Its mechanism of action involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to the AR, leading to the ubiquitination and subsequent proteasomal degradation of the AR.[1][2][3] This dual-action approach, combining AR degradation with competitive antagonism, offers a promising strategy to overcome resistance to current AR pathway inhibitors.[1][2][3]

A critical step in the characterization of molecules like this compound is the quantitative assessment of their binding affinity to CRBN. This application note provides a detailed protocol for determining the binding affinity of a test compound to CRBN using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and widely used method for studying molecular interactions.[5] While specific binding affinity data for this compound to CRBN is not publicly available, this document includes representative data for other known CRBN ligands to illustrate the expected outcomes of such an assay.

Quantitative Data Presentation

The binding affinities of various immunomodulatory drugs (IMiDs) to CRBN have been determined using TR-FRET assays. The following table summarizes the IC50 values for several well-characterized CRBN ligands, which can serve as a reference for researchers performing similar studies.

CompoundIC50 (µM)Assay Method
CC-2200.06TR-FRET
Pomalidomide1.2TR-FRET
Lenalidomide1.5TR-FRET

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the CRBN-mediated protein degradation pathway and the experimental workflow for the TR-FRET binding affinity assay.

CRBN_Pathway CRBN-Mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation AR Androgen Receptor (AR) (Target Protein) BMS986365->AR Binds to AR CRBN Cereblon (CRBN) E3 Ligase Complex BMS986365->CRBN Recruits CRBN Proteasome Proteasome AR->Proteasome Degradation CRBN->AR Ubiquitination Ub Ubiquitin Ub->CRBN TR_FRET_Workflow TR-FRET CRBN Binding Assay Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition and Analysis A Prepare Assay Buffer and Reagents: - GST-CRBN - Tb-anti-GST Antibody (Donor) - Fluorescent Ligand (Acceptor) - Test Compound (e.g., this compound) B Dispense Test Compound (serial dilutions) into microplate A->B Step 1 C Add GST-CRBN and Tb-anti-GST Antibody mixture B->C Step 2 D Incubate to allow protein-antibody binding C->D Step 3 E Add Fluorescent Ligand D->E Step 4 F Incubate to reach binding equilibrium E->F Step 5 G Read plate on a TR-FRET enabled microplate reader (Ex: 340 nm, Em: 665 nm and 620 nm) F->G Step 6 H Calculate TR-FRET Ratio (665 nm / 620 nm) G->H Step 7 I Plot Ratio vs. Compound Concentration and fit to a dose-response curve to determine IC50 H->I Step 8

References

Application Notes: In Vivo Dosing and Administration of BMS-986365 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional small molecule that potently and selectively targets the androgen receptor (AR) for degradation. It functions as a dual-action androgen receptor ligand-directed degrader and antagonist. This compound is composed of a moiety that binds to the AR ligand-binding domain and another that recruits the cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. Preclinical studies in various mouse models of prostate cancer have demonstrated its significant anti-tumor activity, making it a promising therapeutic agent for castration-resistant prostate cancer (CRPC), including models resistant to conventional AR pathway inhibitors like enzalutamide.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism:

  • AR Antagonism: The molecule competitively binds to the ligand-binding domain of the androgen receptor, inhibiting its transcriptional activity.

  • AR Degradation: By recruiting the CRL4-CRBN E3 ubiquitin ligase complex to the AR, it tags the receptor for proteasomal degradation, thereby reducing the total cellular levels of both wild-type and mutant forms of the AR.

This dual action allows this compound to overcome common resistance mechanisms to AR-targeted therapies, such as AR overexpression and mutations in the ligand-binding domain.

Signaling Pathway

BMS_986365_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Components cluster_2 Cellular Processes BMS_986365 This compound AR Androgen Receptor (AR) (Wild-type or Mutant) BMS_986365->AR Binds to LBD (Antagonism) CRBN Cereblon (CRBN) E3 Ligase Complex BMS_986365->CRBN Recruits Transcription AR-mediated Gene Transcription BMS_986365->Transcription Inhibits Degradation Degradation AR->Degradation Targeted for AR->Transcription Promotes Ubiquitination Ubiquitination CRBN->Ubiquitination Mediates Proteasome Proteasome Proteasome->Degradation Mediates Ub Ubiquitin Ub->Ubiquitination Ubiquitination->AR Tags AR Degradation->AR Reduces AR levels Tumor_Growth Tumor Growth Transcription->Tumor_Growth Drives

Caption: Mechanism of action of this compound.
In Vivo Efficacy Summary

This compound has demonstrated robust anti-tumor activity in a variety of preclinical mouse models of prostate cancer, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

Table 1: Summary of In Vivo Efficacy in Mouse Models

Mouse ModelTumor ModelTreatment and DoseKey FindingsReference
NSG MiceVCaP Xenograft30 mg/kg, oral, once daily for 3 daysSignificant AR degradation in tumors.
J/Nu MiceVCaP XenograftNot specifiedInhibition of tumor growth.
Not specifiedAdvanced CRPC and therapy-resistant PDXNot specifiedTumor volume reductions of 63-92%.
NSG MiceEnzalutamide-resistant VCaP XenograftNot specifiedDeep and durable tumor suppression.
Pharmacokinetics

Pharmacokinetic studies in CD1 mice have shown that this compound is orally bioavailable.

Table 2: Pharmacokinetic Parameters of this compound in CD1 Mice

ParameterValueDosingReference
Bioavailability40%Oral
Cmax0.275 µMOral
Tmax4.5 hoursOral

Protocols

Experimental Workflow for In Vivo Efficacy Studies

Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow start Start cell_culture Prostate Cancer Cell Culture (e.g., VCaP) start->cell_culture animal_model Implantation of Cells in Mice (e.g., NSG mice) cell_culture->animal_model tumor_growth Tumor Growth Monitoring animal_model->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Oral Administration of this compound (e.g., 30 mg/kg, QD) or Vehicle randomization->treatment Tumor Volume ~150-500 mm³ monitoring Continued Tumor Growth Monitoring and Body Weight Measurement treatment->monitoring endpoint Endpoint Reached (e.g., tumor volume, study duration) monitoring->endpoint endpoint->monitoring No tissue_collection Tumor and Tissue Collection endpoint->tissue_collection Yes analysis Pharmacodynamic and Biomarker Analysis (Western Blot, RNA-seq) tissue_collection->analysis end End analysis->end

Application Notes and Protocols for Assessing Cell Viability and Proliferation with BMS-986365

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986365 is a first-in-class, orally bioavailable, heterobifunctional molecule that acts as a dual androgen receptor (AR) ligand-directed degrader and antagonist.[1][2] This novel compound demonstrates a potent dual mechanism of action by not only competitively inhibiting the AR ligand-binding domain but also by inducing the degradation of the AR protein. It achieves this by recruiting the cereblon (CRBN) E3 ligase, which leads to ubiquitination and subsequent proteasomal degradation of the AR.[1][3] This dual action makes this compound a promising therapeutic agent for prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC), by overcoming resistance mechanisms associated with AR overexpression or mutations.[4][5][6]

These application notes provide detailed protocols for assessing the in vitro effects of this compound on cell viability and proliferation in relevant cancer cell lines.

Mechanism of Action: this compound Signaling Pathway

This compound simultaneously inhibits and degrades the androgen receptor, a key driver of prostate cancer cell proliferation and survival. By binding to the AR, it blocks the downstream signaling cascade and also flags the receptor for destruction by the cell's proteasome machinery.

BMS986365_Mechanism_of_Action This compound Mechanism of Action cluster_cell Prostate Cancer Cell BMS This compound AR Androgen Receptor (AR) BMS->AR Binds & Antagonizes CRBN Cereblon (CRBN) E3 Ligase BMS->CRBN Recruits AR_signaling AR Signaling BMS->AR_signaling Inhibits Proteasome Proteasome AR->Proteasome Degradation AR->AR_signaling Activates CRBN->AR Ubiquitinates Ub Ubiquitin Degradation AR Degradation Proteasome->Degradation Proliferation Cell Proliferation & Survival AR_signaling->Proliferation Promotes Degradation->Proliferation Inhibits

Caption: Dual mechanism of this compound: AR antagonism and degradation.

Data Presentation: In Vitro Anti-Proliferative Activity of this compound

The following tables summarize the growth inhibition (GI50) values of this compound in comparison to the established AR antagonist enzalutamide (B1683756) in various prostate cancer cell lines. Data is derived from studies assessing androgen-stimulated cell proliferation.[4]

Table 1: GI50 Values of this compound and Enzalutamide in Androgen-Dependent Prostate Cancer Cell Lines

Cell LineCompoundGI50 (nM)
VCaP This compound11
Enzalutamide>1000
LNCaP This compound4
Enzalutamide200

Table 2: Anti-proliferative Effect of this compound in Different Prostate Cancer Cell Line Subtypes

Cell LineAR StatusAR DependencyThis compound Anti-proliferative Effect
VCaP AR+Androgen-dependentPotent Inhibition
LNCaP AR+Androgen-dependentPotent Inhibition
22Rv1 AR+, AR-V7+AR/AR-V7-dependentLittle Effect
PC3 AR-AR-independentLittle Effect

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on cell viability and proliferation.

Protocol 1: Cell Viability and Proliferation Assay using CellTiter-Glo®

This protocol is adapted for determining the anti-proliferative effects of this compound on adherent prostate cancer cell lines such as VCaP and LNCaP.[4]

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Enzalutamide (as a control)

  • DMSO (vehicle control)

  • 96-well clear-bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Experimental Workflow:

CellTiterGlo_Workflow Cell Viability Assay Workflow cluster_workflow Experimental Steps A 1. Cell Seeding Seed cells in a 96-well plate. B 2. Cell Adherence Incubate overnight to allow cells to attach. A->B C 3. Compound Treatment Treat cells with serial dilutions of this compound. B->C D 4. Incubation Incubate for 72 hours. C->D E 5. Reagent Addition Add CellTiter-Glo® reagent. D->E F 6. Lysis & Signal Stabilization Incubate for 10 minutes at room temperature. E->F G 7. Luminescence Reading Measure luminescence with a plate reader. F->G H 8. Data Analysis Calculate GI50 values. G->H

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Cell Adherence:

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C.

  • CellTiter-Glo® Assay:

    • Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the average background luminescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the GI50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Prostate cancer cell lines

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Experimental Workflow:

Apoptosis_Workflow Apoptosis Assay Workflow cluster_workflow Experimental Steps A 1. Cell Seeding & Treatment Seed cells in 6-well plates and treat with this compound. B 2. Incubation Incubate for 24-48 hours. A->B C 3. Cell Harvesting Collect both adherent and floating cells. B->C D 4. Cell Washing Wash cells with cold PBS. C->D E 5. Staining Resuspend cells in Binding Buffer and add Annexin V-FITC and PI. D->E F 6. Incubation Incubate for 15 minutes in the dark. E->F G 7. Flow Cytometry Analysis Analyze stained cells using a flow cytometer. F->G H 8. Data Interpretation Quantify viable, apoptotic, and necrotic cells. G->H

Caption: Workflow for the Annexin V apoptosis assay.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to overconfluence during the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the GI50 value) and a vehicle control (DMSO) for 24 to 48 hours.

  • Cell Harvesting:

    • Collect the culture medium (containing floating/apoptotic cells) from each well.

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the previously collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation:

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Conclusion

The provided protocols and data offer a comprehensive framework for investigating the anti-proliferative and pro-apoptotic effects of this compound. By utilizing these standardized assays, researchers can effectively quantify the potency of this novel AR degrader and antagonist in relevant cancer cell models, contributing to a deeper understanding of its therapeutic potential. Careful optimization of experimental parameters such as cell seeding density, compound concentrations, and incubation times is crucial for generating reliable and reproducible data.

References

Application Notes and Protocols for Establishing BMS-986365-Resistant Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986365 is a first-in-class, orally bioavailable, heterobifunctional molecule with a dual mechanism of action targeting the androgen receptor (AR).[1][2] It acts as both a competitive inhibitor of the AR ligand-binding domain (LBD) and a ligand-directed degrader that facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2] This dual action allows this compound to potently inhibit AR signaling.[3] The development of resistance to AR-targeted therapies is a significant clinical challenge in the management of metastatic castration-resistant prostate cancer (mCRPC).[2] Understanding the mechanisms of resistance to novel agents like this compound is crucial for the development of next-generation therapies and combination strategies.

These application notes provide a detailed protocol for establishing this compound-resistant prostate cancer cell lines in vitro. The generation of such cell lines will provide valuable tools to investigate the molecular mechanisms of resistance, identify potential biomarkers, and evaluate novel therapeutic strategies to overcome resistance.

Putative Signaling Pathway of this compound and Potential Resistance Mechanisms

This compound is a proteolysis-targeting chimera (PROTAC) that recruits the Cereblon (CRBN) E3 ubiquitin ligase to the androgen receptor, leading to its degradation. Resistance to AR degraders can arise from various alterations within the cell.

BMS_986365_Pathway This compound Mechanism of Action and Resistance cluster_drug_action This compound Action cluster_resistance Potential Resistance Mechanisms BMS986365 This compound Ternary_Complex Ternary Complex (AR-BMS986365-CRBN) BMS986365->Ternary_Complex Binds Inhibition AR Signaling Inhibition BMS986365->Inhibition Antagonizes AR Androgen Receptor (AR) AR->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Recruited Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation AR Degradation Proteasome->Degradation Mediates AR_mut AR Mutations (prevent binding) AR_mut->Ternary_Complex Blocks CRBN_mut CRBN Mutations (prevent binding) CRBN_mut->Ternary_Complex Blocks Efflux Increased Drug Efflux (e.g., ABCB1) Efflux->BMS986365 Reduces intracellular concentration Bypass Bypass Signaling Pathways

Caption: this compound action and potential resistance pathways.

Data Presentation

The following tables summarize the key quantitative data for establishing this compound-resistant cell lines.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell LineAssayIC50 / EC50Reference
VCaPInhibition of FKBP5 expression1 nM[4]
LNCaPInhibition of FKBP5 expression4 nM[4]
VCaPAR Protein Degradation (DC50)~50 nM[4]
LNCaPAR Protein Degradation (DC50)~500 nM[4]

Table 2: Proposed Dose-Escalation Strategy for Generating this compound-Resistant Cell Lines

StepThis compound Concentration (LNCaP)This compound Concentration (VCaP)Duration
Initial Exposure (IC20-IC30)1-2 nM0.2-0.5 nM2-3 weeks
Dose Escalation 14-8 nM1-2 nM2-3 weeks
Dose Escalation 215-20 nM4-5 nM2-3 weeks
Dose Escalation 330-40 nM8-10 nM2-3 weeks
Dose Escalation 460-80 nM15-20 nM2-3 weeks
Dose Escalation 5120-150 nM30-40 nM2-3 weeks
Maintenance Culture200-500 nM50-100 nMOngoing

Note: These concentrations are starting points and may need to be adjusted based on the specific response of the cell lines.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in establishing and characterizing this compound-resistant prostate cancer cell lines.

Protocol 1: Generation of this compound-Resistant Prostate Cancer Cell Lines

This protocol utilizes a continuous, dose-escalation method to select for resistant cell populations.

Materials and Reagents:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue)

  • Sterile cell culture flasks, plates, and pipettes

  • Incubator (37°C, 5% CO2)

Experimental Workflow Diagram:

experimental_workflow Workflow for Generating Resistant Cell Lines start Start with Parental Prostate Cancer Cell Line ic50 Determine IC50 of This compound start->ic50 culture Culture cells in media with low concentration of this compound (e.g., IC20-IC30) ic50->culture monitor Monitor cell viability and proliferation culture->monitor passage Passage surviving cells monitor->passage increase_dose Gradually increase This compound concentration passage->increase_dose stable_culture Establish stable culture at high concentration passage->stable_culture When cells are stable increase_dose->culture Repeat cycle characterize Characterize resistant cell line stable_culture->characterize end Resistant Cell Line Established characterize->end

Caption: Step-by-step workflow for resistant cell line generation.

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into smaller volumes and store at -80°C to avoid repeated freeze-thaw cycles.

  • Determination of Initial Drug Concentration:

    • Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental prostate cancer cell line.

    • Begin the resistance induction by culturing the cells in a medium containing a sub-lethal concentration of this compound (e.g., IC20-IC30).

  • Continuous Drug Exposure and Dose Escalation:

    • Culture the prostate cancer cells in the presence of the initial concentration of this compound.

    • Monitor the cells for viability and proliferation. Initially, a significant proportion of cells may die.

    • When the surviving cells resume proliferation and reach approximately 80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.

    • Once the cells have adapted and are growing steadily at the current drug concentration, gradually increase the concentration of this compound (e.g., by a factor of 1.5 to 2).

    • Repeat this cycle of adaptation and dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50).

  • Maintenance of Resistant Cell Lines:

    • Once a resistant cell line is established, maintain it in a continuous culture with a high concentration of this compound to ensure the stability of the resistant phenotype.

    • Periodically freeze down vials of the resistant cells at different passage numbers for future use.

Protocol 2: Characterization of this compound-Resistant Cell Lines

1. Confirmation of Resistance:

  • Perform a dose-response assay to determine the IC50 of this compound in the resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.

2. Western Blot Analysis of AR and CRBN Levels:

  • Objective: To determine if resistance is associated with changes in the expression of the drug target (AR) or the E3 ligase component (CRBN).

  • Procedure:

    • Lyse parental and resistant cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against AR, CRBN, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

3. Gene Expression Analysis:

  • Objective: To identify changes in gene expression that may contribute to resistance.

  • Procedure:

    • Isolate total RNA from parental and resistant cells.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes known to be involved in drug resistance, such as those encoding drug efflux pumps (e.g., ABCB1).

    • For a more comprehensive analysis, consider performing RNA sequencing (RNA-seq).

4. Cell Proliferation and Viability Assays:

  • Objective: To assess the growth characteristics of the resistant cells in the presence and absence of this compound.

  • Procedure:

    • Seed parental and resistant cells in 96-well plates.

    • Treat with a range of this compound concentrations.

    • At various time points, assess cell viability using assays such as MTT, CellTiter-Glo, or direct cell counting.

Conclusion

The successful establishment and characterization of this compound-resistant prostate cancer cell lines will provide an invaluable resource for the cancer research community. These models will facilitate a deeper understanding of the molecular mechanisms underlying resistance to this novel AR degrader and will aid in the development of strategies to overcome it, ultimately contributing to improved outcomes for patients with advanced prostate cancer.

References

Application Notes and Protocols for the Use of BMS-986365 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986365 is a first-in-class, orally bioavailable, heterobifunctional small molecule that represents a novel therapeutic approach for cancers driven by the androgen receptor (AR), particularly metastatic castration-resistant prostate cancer (mCRPC).[1][2] It exhibits a dual mechanism of action, functioning as both a potent AR antagonist and a ligand-directed degrader.[1][2][3][4] this compound binds to the AR ligand-binding domain, competitively inhibiting its function. Simultaneously, it recruits the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2][5] This dual action allows for a profound and durable suppression of AR signaling, offering a potential strategy to overcome resistance to conventional AR pathway inhibitors.[3][5]

Preclinical studies utilizing patient-derived xenograft (PDX) models of prostate cancer have demonstrated the on-target activity of this compound, showing significant AR degradation, suppression of AR signaling, and inhibition of tumor growth in both castration-sensitive and therapy-resistant models.[3][6][7][8][9] These application notes provide detailed protocols for the use of this compound in prostate cancer PDX models, covering model establishment, drug administration, and methods for assessing treatment efficacy and pharmacodynamic effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in PDX models.

BMS986365_Mechanism Mechanism of Action of this compound cluster_cell Cancer Cell cluster_downstream Downstream Effects This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to LBD CRBN Cereblon (CRBN) E3 Ligase This compound->CRBN Recruits Proteasome Proteasome AR->Proteasome Degradation Suppressed AR Signaling Suppressed AR Signaling CRBN->AR Ubiquitination Ub Ubiquitin Inhibited Tumor Growth Inhibited Tumor Growth

Figure 1: Mechanism of Action of this compound.

PDX_Workflow Experimental Workflow for this compound in PDX Models PDX_Establishment Establishment of Prostate Cancer PDX Model Tumor_Growth Tumor Growth to Palpable Size (~150-200 mm³) PDX_Establishment->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle Control Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Pharmacodynamics Pharmacodynamic Analysis (e.g., AR Degradation) Endpoint->Pharmacodynamics Efficacy Efficacy Analysis (Tumor Growth Inhibition) Endpoint->Efficacy

Figure 2: Experimental Workflow for this compound in PDX Models.

Quantitative Data Summary

The following tables summarize the in vivo activity of this compound in prostate cancer xenograft models.

ModelTreatmentDosing ScheduleTumor Growth Inhibition (%)Reference
Enzalutamide-Resistant VCaP XenograftThis compoundNot SpecifiedSignificant[3]
Castration-Sensitive PDX (OMP-PR3)This compoundNot SpecifiedEffective Blockade[8]
Castration-Sensitive PDX (OMP-PR22)This compoundNot SpecifiedEffective Blockade[8]
Castration-Sensitive PDX (OMP-PR23)This compoundNot SpecifiedEffective Blockade[8]

Table 1: Summary of this compound Efficacy in Prostate Cancer Xenograft Models.

AnalysisModelTreatmentTime PointResultReference
AR Protein LevelsCell Line and PDX ModelsThis compoundNot SpecifiedMaintained low levels of AR protein[3][6][7]
AR SignalingCell Line and PDX ModelsThis compoundNot SpecifiedSuppressed AR signaling[3][6][7]

Table 2: Summary of Pharmacodynamic Effects of this compound in Prostate Cancer Xenograft Models.

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol describes the subcutaneous implantation of patient-derived prostate cancer tissue into immunodeficient mice.

Materials:

  • Fresh patient prostate tumor tissue

  • Immunodeficient mice (e.g., NOD-SCID, NSG, or Rag2-/-gC-/-)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (or other basement membrane extract)

  • Surgical instruments (scalpels, forceps)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tissue Preparation:

    • Collect fresh tumor tissue from patients with informed consent and ethical approval.[10]

    • Place the tissue in sterile PBS on ice for transport to the laboratory.

    • In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Animal Preparation:

    • Anesthetize the mice using a calibrated vaporizer with isoflurane.

    • Shave and sterilize the flank of the mouse with an antiseptic solution.

  • Subcutaneous Implantation:

    • Make a small incision (approximately 5 mm) in the skin on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection with forceps.

    • Mix the tumor fragments with an equal volume of Matrigel.

    • Implant one to two tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Post-operative Care and Monitoring:

    • Monitor the mice for recovery from anesthesia and for any signs of distress.

    • Palpate the implantation site regularly to monitor for tumor growth.

    • Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers.

Preparation and Administration of this compound

This compound is administered orally via gavage.

Materials:

  • This compound powder

  • Vehicle (e.g., 10% DMSO in corn oil)

  • Sterile tubes and syringes

  • Oral gavage needles (20-22 gauge with a ball tip)

  • Vortex mixer and/or sonicator

Procedure:

  • Drug Formulation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of dosing, dilute the stock solution with corn oil to the final desired concentration. For example, to prepare a 10% DMSO in corn oil formulation, add 1 part of the DMSO stock solution to 9 parts of corn oil.

    • Vortex or sonicate the solution to ensure it is a homogenous suspension.

  • Oral Gavage:

    • Accurately weigh each mouse to determine the correct volume of the drug suspension to administer (typically up to 10 mL/kg body weight).[11][12][13]

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.[11][12]

    • Carefully insert the gavage needle into the esophagus and slowly administer the drug suspension.

    • Monitor the mouse for any signs of distress during and after the procedure.

Tumor Volume Measurement and Efficacy Assessment

Materials:

  • Digital calipers

Procedure:

  • Measure the length (L) and width (W) of the subcutaneous tumors 2-3 times per week.

  • Calculate the tumor volume using the formula: Volume = 0.5 x L x W² .

  • Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Tumor growth inhibition (TGI) can be calculated as a percentage difference in the average tumor volume between the treated and control groups.

Western Blot Analysis for Androgen Receptor Degradation

This protocol is for assessing the level of AR protein in tumor tissue lysates.

Materials:

  • Excised tumor tissue

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Androgen Receptor (AR)

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize the excised tumor tissue in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the AR signal to the loading control.

Immunohistochemistry (IHC) for Androgen Receptor

This protocol is for the in-situ detection of AR protein in tumor tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (H₂O₂) solution

  • Blocking serum

  • Primary antibody against Androgen Receptor (AR)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate-chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[14]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker).[14][15]

  • Immunostaining:

    • Quench endogenous peroxidase activity with H₂O₂ solution.

    • Block non-specific binding with blocking serum.

    • Incubate with the primary anti-AR antibody.

    • Incubate with the biotinylated secondary antibody.

    • Incubate with streptavidin-HRP.

  • Detection and Visualization:

    • Apply the DAB substrate-chromogen solution to visualize the antibody binding (brown precipitate).

    • Counterstain the sections with hematoxylin.

    • Dehydrate the sections and mount with a coverslip.

    • Examine the slides under a microscope to assess the intensity and localization of AR staining.

References

Application Note: Quantifying Androgen Receptor (AR) Degradation with BMS-986365 using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Androgen Receptor (AR) is a critical driver of prostate cancer, and therapies targeting this pathway are central to treatment. However, resistance often develops through mechanisms like AR overexpression or mutation.[1] BMS-986365 is a first-in-class, orally bioavailable, heterobifunctional molecule with a dual mechanism of action that both antagonizes and degrades the Androgen Receptor.[1][2][3] This molecule represents a new class of therapeutics known as Androgen Receptor Ligand-Directed Degraders (AR LDDs).[4]

This compound contains one moiety that binds to the AR ligand-binding domain and another that recruits the E3 ubiquitin ligase cereblon (CRBN).[1][5] This proximity induces the ubiquitination of AR, tagging it for irreversible degradation by the proteasome.[5][6] This dual action of competitive inhibition and irreversible degradation makes this compound a potent agent for overcoming resistance to conventional AR pathway inhibitors.[7][8] Preclinical and clinical data have demonstrated that this compound potently and rapidly degrades both wild-type and mutant AR, leading to suppressed AR signaling and promising anti-tumor activity in metastatic castration-resistant prostate cancer (mCRPC).[7][8][9]

This application note provides a detailed protocol for quantifying the degradation of AR in cultured cells upon treatment with this compound using a quantitative sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of the Assay

The quantification of AR degradation is achieved by measuring the total AR protein levels in cell lysates using a sandwich ELISA. AR-expressing prostate cancer cells are treated with varying concentrations of this compound or for different durations. Following treatment, cells are lysed, and the total protein concentration of each lysate is normalized.

The sandwich ELISA employs a pair of antibodies targeting distinct epitopes on the AR protein. An AR-specific capture antibody is pre-coated onto the wells of a microplate. When the cell lysate is added, the AR protein is captured by this antibody. After washing, a second, biotinylated detection antibody that binds to a different epitope on the captured AR is added. This is followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate. A colorimetric HRP substrate (TMB) is then added, which develops a color in proportion to the amount of AR protein bound. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve generated with recombinant AR protein of known concentrations allows for the precise quantification of AR in the samples. The percentage of AR degradation is then calculated by comparing the AR concentration in this compound-treated samples to that of vehicle-treated controls.

Visualized Mechanisms and Workflows

BMS_986365_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation BMS986365 This compound AR Androgen Receptor (AR) BMS986365->AR Binds to LBD CRBN Cereblon (CRBN) E3 Ligase Complex BMS986365->CRBN Recruits Ub_AR Polyubiquitinated AR AR->Ub_AR CRBN->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR ELISA_Workflow cluster_ELISA Sandwich ELISA Procedure step1 1. Cell Culture (e.g., VCaP, LNCaP cells) step2 2. Treatment (this compound Dose Response / Time Course) step1->step2 step3 3. Cell Lysis & Protein Quantification (BCA Assay) step2->step3 elisa1 Add Lysates & Standards to Coated Plate step3->elisa1 step4 4. AR Sandwich ELISA step5 5. Data Acquisition (Read Absorbance @ 450 nm) step4->step5 step6 6. Data Analysis (% AR Degradation vs. Control) step5->step6 elisa2 Incubate with Detection Antibody elisa1->elisa2 elisa3 Incubate with Streptavidin-HRP elisa2->elisa3 elisa4 Add TMB Substrate & Stop Solution elisa3->elisa4

References

Application Notes and Protocols for BMS-986365 in VCaP and LNCaP Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986365 is a first-in-class, orally bioavailable, dual-action androgen receptor (AR) ligand-directed degrader and antagonist.[1][2][3] It represents a promising therapeutic agent for prostate cancer, particularly in castration-resistant (mCRPC) forms that have developed resistance to conventional androgen receptor pathway inhibitors (ARPIs).[1][4] This document provides detailed experimental protocols for the evaluation of this compound in the androgen-sensitive prostate cancer cell lines, VCaP and LNCaP. It includes methodologies for cell culture, viability assays, and western blotting to assess AR degradation, alongside quantitative data and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression.[5][6][7][8] Resistance to AR-targeted therapies often emerges through mechanisms such as AR gene amplification or mutations in the AR ligand-binding domain (LBD).[1] this compound is a heterobifunctional molecule designed to overcome these resistance mechanisms.[4][5] It comprises a moiety that binds to the AR and another that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1][4] This dual engagement leads to the ubiquitination and subsequent proteasomal degradation of the AR protein, while the antagonist function inhibits the activity of any remaining AR.[1][4] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various prostate cancer models, including VCaP and LNCaP cells.[9]

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in VCaP and LNCaP cells based on preclinical findings.

Table 1: Anti-proliferative Activity of this compound

Cell LineParameterValue (nM)Notes
VCaPGI5011Measured in the presence of R1881, a synthetic androgen.[9]
LNCaPGI504Measured in the presence of R1881.[9]

Table 2: Androgen Receptor Degradation Efficiency of this compound

Cell LineParameterValue (nM)Notes
VCaP & LNCaPDC5010 - 40Concentration required to degrade 50% of AR protein.[10]

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in inducing the degradation of the androgen receptor.

BMS_986365_Mechanism Mechanism of Action of this compound cluster_cell Prostate Cancer Cell cluster_ternary Ternary Complex Formation cluster_downstream Downstream Effects BMS This compound AR Androgen Receptor (AR) BMS->AR Binds to AR CRBN Cereblon (CRBN) E3 Ligase Complex BMS->CRBN AR_BMS_CRBN AR - this compound - CRBN Proteasome Proteasome AR->Proteasome Degradation Proteasome->Degraded AR Fragments Releases AR_degradation Decreased AR Levels Ub Ubiquitin Ub->AR_BMS_CRBN AR_BMS_CRBN->AR Ubiquitination of AR Inhibition Inhibition of AR Signaling AR_degradation->Inhibition Proliferation Reduced Cell Proliferation and Tumor Growth Inhibition->Proliferation

Caption: Mechanism of this compound-induced AR degradation.

Experimental Protocols

Cell Culture

VCaP Cells:

  • Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: VCaP cells grow slowly and can be cultured for extended periods.[11] Passage when confluence reaches 80-100%. Due to their slow growth, the doubling time is approximately 5-6 days.[11]

LNCaP Cells:

  • Media: RPMI-1640 medium supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Cells double approximately every 48-60 hours.[12] Passage cells when they reach 70-80% confluency.[12]

For androgen-deprivation experiments:

  • Culture cells in phenol (B47542) red-free RPMI-1640 supplemented with 5-10% charcoal-stripped FBS (csFBS) for at least 48 hours prior to treatment.[13]

Cell Viability Assay

This protocol is designed to determine the GI50 (concentration for 50% growth inhibition) of this compound.

Cell_Viability_Workflow Cell Viability Assay Workflow A Seed Cells (VCaP: 5x10^4/well LNCaP: 3x10^4/well) B Incubate for 24h A->B C Treat with this compound (Dose-response) B->C D Incubate for 72h C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Data Analysis (Calculate GI50) F->G

Caption: Workflow for the cell viability assay.

Materials:

  • VCaP or LNCaP cells

  • 96-well clear bottom plates

  • Growth medium (as described in Cell Culture)

  • This compound stock solution (in DMSO)

  • R1881 (synthetic androgen)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count VCaP or LNCaP cells.

    • Seed VCaP cells at a density of 5 x 10^4 cells/well and LNCaP cells at 3 x 10^4 cells/well in a 96-well plate in their respective growth media.

    • Include wells with media only for background luminescence measurement.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 24 hours to allow cells to attach.

  • Treatment:

    • Prepare serial dilutions of this compound in the appropriate growth medium (containing csFBS if studying androgen-dependent effects).

    • For androgen-stimulated proliferation, add R1881 to the media at a final concentration of 0.1 nM.

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control if available.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Luminescence Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle control.

    • Plot the normalized values against the log of the this compound concentration and determine the GI50 value using a non-linear regression curve fit.

Western Blot for AR Degradation

This protocol is used to visualize and quantify the degradation of the androgen receptor protein following treatment with this compound.

Western_Blot_Workflow Western Blot Workflow for AR Degradation A Seed Cells in 6-well plates (VCaP: 5x10^5/well LNCaP: 2.5x10^5/well) B Incubate Overnight A->B C Treat with this compound B->C D Incubate for desired time points C->D E Lyse Cells & Quantify Protein D->E F SDS-PAGE & Transfer E->F G Antibody Incubation (Primary AR, Secondary HRP) F->G H Chemiluminescent Detection G->H I Image Analysis & Quantification H->I

Caption: Workflow for Western Blot analysis of AR degradation.

Materials:

  • VCaP or LNCaP cells

  • 6-well plates

  • Growth medium

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Androgen Receptor

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed VCaP cells at a density of 5 x 10^5 cells/well or LNCaP cells at 2.5 x 10^5 cells/well in 6-well plates.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours) to assess the kinetics of degradation. Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against AR overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

    • Quantify the band intensities using image analysis software and normalize the AR signal to the loading control.

Conclusion

The provided protocols and data offer a comprehensive guide for the in vitro characterization of this compound in the VCaP and LNCaP prostate cancer cell lines. These methodologies will enable researchers to robustly assess the compound's efficacy in promoting androgen receptor degradation and inhibiting cell proliferation, thereby facilitating further drug development and mechanistic studies. Adherence to these detailed protocols will ensure the generation of reproducible and reliable data, contributing to a deeper understanding of this novel therapeutic agent's potential in treating prostate cancer.

References

Application Notes and Protocols: Target Engagement Biomarkers for BMS-986365 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986365 is a first-in-class, orally bioavailable, heterobifunctional molecule that operates as a dual androgen receptor (AR) ligand-directed degrader and antagonist.[1][2][3] Its mechanism of action involves the recruitment of the E3 ubiquitin ligase cereblon (CRBN) to the AR, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This dual functionality enables this compound to potently inhibit AR signaling, a key driver in prostate cancer progression, making it a promising therapeutic for metastatic castration-resistant prostate cancer (mCRPC).[1][4] These application notes provide detailed protocols for assessing the target engagement of this compound in preclinical models by measuring key biomarkers.

Key Target Engagement Biomarkers

The primary biomarkers for assessing the target engagement of this compound in preclinical models of prostate cancer include:

  • Androgen Receptor (AR) Protein Degradation: Direct measurement of the reduction in AR protein levels following treatment with this compound.

  • Downregulation of AR Target Gene Expression: Quantification of the decrease in mRNA levels of genes regulated by AR, such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).

  • Reduction in Prostate-Specific Antigen (PSA) Protein Levels: Measurement of the downstream effector protein, PSA, which is a clinically relevant biomarker for prostate cancer.

  • Inhibition of Cancer Cell Proliferation: Assessment of the cytostatic or cytotoxic effects of this compound on prostate cancer cell lines.

Data Presentation

In Vitro Activity of this compound
Cell LineAR StatusDC₅₀ (AR Degradation)IC₅₀ (Cell Proliferation)Reference
VCaPWild-Type, Amplified7 nM10-120 fold more potent than enzalutamide[5][6][7]
LNCaPT877A Mutant29 nM10-120 fold more potent than enzalutamide[5][6][7]
General RangeWild-Type & Mutants10 - 40 nMNot Applicable[8]
In Vivo Activity of this compound
Preclinical ModelTreatmentKey FindingsReference
Xenograft ModelsThis compound63-92% tumor volume reduction[7]
Patient-Derived Xenografts (PDX)This compoundSignificant tumor growth inhibition[4]

Signaling Pathway and Experimental Workflow

BMS986365_Mechanism_of_Action cluster_cell Prostate Cancer Cell BMS986365 This compound AR Androgen Receptor (AR) BMS986365->AR Binds to LBD CRBN Cereblon (CRBN) E3 Ligase Complex BMS986365->CRBN Recruits AR->CRBN Ternary Complex Formation Proteasome Proteasome AR->Proteasome Degradation Nucleus Nucleus AR->Nucleus Translocation & Transcription (Inhibited) CRBN->AR Ubiquitination Ub Ubiquitin AR_target_genes AR Target Genes (e.g., PSA, TMPRSS2) Nucleus->AR_target_genes Downregulation

Caption: Dual mechanism of action of this compound leading to AR degradation and signaling inhibition.

Experimental_Workflow cluster_workflow Target Engagement Biomarker Analysis Workflow start Preclinical Model Treatment (In Vitro or In Vivo) with this compound sample_collection Sample Collection (Cell Lysates, RNA, Serum/Media) start->sample_collection western_blot Western Blot (AR Protein Degradation) sample_collection->western_blot qpcr RT-qPCR (AR Target Gene Expression) sample_collection->qpcr elisa ELISA (PSA Protein Levels) sample_collection->elisa data_analysis Data Analysis and Quantification western_blot->data_analysis qpcr->data_analysis elisa->data_analysis

Caption: Experimental workflow for assessing this compound target engagement biomarkers.

Experimental Protocols

Western Blot for Androgen Receptor Degradation

This protocol details the procedure for quantifying AR protein levels in prostate cancer cell lines following treatment with this compound.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • 4-20% precast polyacrylamide gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-AR (e.g., 1:1000 dilution)

  • Loading control antibody: anti-GAPDH or anti-β-actin (e.g., 1:5000 dilution)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate prostate cancer cells and allow them to adhere and reach 60-70% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO vehicle control for a specified duration (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-AR and loading control) overnight at 4°C.[9]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for AR and the loading control.

    • Normalize the AR band intensity to the loading control.

    • Calculate the percentage of AR degradation relative to the vehicle-treated control.

Quantitative Real-Time PCR (RT-qPCR) for AR Target Gene Expression

This protocol describes the measurement of mRNA levels of AR target genes, such as PSA and TMPRSS2, in response to this compound treatment.

Materials:

  • Treated cells or tumor tissue from preclinical models

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for AR, PSA, TMPRSS2, and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from treated cells or tissues using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.

ELISA for PSA Protein Levels

This protocol outlines the quantification of secreted PSA protein in cell culture media or serum from preclinical models.

Materials:

  • Conditioned cell culture media or serum samples

  • Human or mouse PSA ELISA kit (select based on the model)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Collect cell culture media or serum from treated and control groups.

    • Centrifuge samples to remove any cellular debris.

    • Dilute samples as needed to fall within the dynamic range of the ELISA kit.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's protocol. This typically involves:

      • Adding standards and samples to the antibody-coated microplate.

      • Incubating to allow PSA to bind.

      • Washing the plate to remove unbound substances.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Washing the plate again.

      • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of PSA in the samples by interpolating their absorbance values from the standard curve.

    • Calculate the percentage reduction in PSA levels in the this compound-treated groups compared to the control group.

References

Troubleshooting & Optimization

Troubleshooting BMS-986365 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-target effects of BMS-986365.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a first-in-class, orally bioavailable, heterobifunctional molecule with a dual mechanism of action targeting the Androgen Receptor (AR).[1][2] It acts as both a competitive inhibitor and a degrader of the AR.[1][3] The molecule contains two key moieties: one that binds to the AR's ligand-binding domain (LBD) to antagonize its function, and another that binds to cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex.[3][4] This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of the AR.[3][4] This ensures that any AR not degraded remains inhibited.

Q2: How selective is this compound for the Androgen Receptor?

Q3: What are the known clinical off-target effects or adverse events associated with this compound?

A3: In clinical trials, this compound has been generally well-tolerated with a manageable safety profile.[3][5][8] The most common treatment-related adverse events reported are asymptomatic prolonged corrected QT (QTc) interval and bradycardia (a slower than normal heart rate).[3] These effects were typically manageable with dose modifications and did not often lead to treatment discontinuation.[8] These clinical findings may suggest potential off-target effects on cardiac ion channels, which could be relevant in specific in vitro models (e.g., cardiomyocytes).

Q4: How can a PROTAC/degrader like this compound cause off-target effects?

A4: Off-target effects with a degrader like this compound can arise from several mechanisms:

  • Off-Target Binding of the AR-ligand Moiety: The part of the molecule that binds to AR could have some affinity for other proteins, leading to their unintended inhibition or degradation.

  • Off-Target Recruitment to CRBN: While CRBN is the intended E3 ligase, the molecule could theoretically promote the degradation of proteins that are not its intended target but are brought into proximity of the ligase.

  • "Hook Effect": At very high concentrations, the bifunctional nature of the degrader can lead to the formation of binary (Degrader-AR or Degrader-CRBN) instead of ternary (AR-Degrader-CRBN) complexes, which can reduce on-target degradation efficiency and potentially increase the concentration available for off-target binding.

  • Downstream Effects of AR Degradation: Some observed effects might not be direct off-target effects of the compound but rather indirect, downstream consequences of potent and sustained AR degradation that differ from simple antagonism.

Troubleshooting Guide

Q1: I'm observing a phenotype in my cell-based assay that is not consistent with the known functions of the Androgen Receptor. How can I determine if this is an off-target effect of this compound?

A1: This is a critical question when working with any targeted therapy. A systematic approach is necessary to distinguish on-target from off-target effects. We recommend the workflow outlined below. Key steps include verifying AR degradation, performing rescue experiments, and using orthogonal controls.

dot

G cluster_0 Phase 1: Verify On-Target Activity cluster_1 Phase 2: Differentiate On- vs. Off-Target cluster_2 Phase 3: Identify Off-Target Protein A Unexpected Phenotype Observed B Confirm AR Degradation (Western Blot, qPCR) A->B Step 1 C Dose-Response and Time-Course Analysis B->C Step 2 D AR Rescue Experiment (e.g., express CRBN-resistant AR mutant) C->D Step 3 E Use Orthogonal Controls (e.g., structurally different AR degrader/inhibitor) C->E Step 4 G Phenotype Rescued? D->G F Test in AR-Null Cell Line E->F H Phenotype Persists? E->H I On-Target Effect (Unexpected AR Biology) G->I Yes J Likely Off-Target Effect G->J No H->I No H->J Yes K Consider Proteomics (e.g., Mass Spectrometry) J->K

Caption: Experimental workflow for investigating suspected off-target effects.

Q2: My experimental results with this compound are inconsistent. What could be the cause?

A2: Inconsistent results can stem from several factors. Consider the following troubleshooting steps:

  • Compound Stability: Ensure the compound is properly stored and handled. Prepare fresh dilutions from a validated stock for each experiment.

  • Cell Culture Conditions: Maintain consistent cell density, passage number, and media conditions. The expression level of AR and CRBN can vary with cell state.

  • Dose-Response Issues: You may be operating at the "hook effect" concentration. Perform a full dose-response curve to ensure you are in the optimal concentration range for degradation.

  • Assay Variability: Ensure your endpoint assay is robust and has low well-to-well variability. Include appropriate positive and negative controls in every experiment.

Q3: I'm seeing cytotoxicity at concentrations required for AR degradation. Is this an off-target effect?

A3: It's possible, but it could also be a potent on-target effect. Prostate cancer cells are dependent on AR signaling, and its complete removal can induce cell death. To dissect this:

  • Compare with other AR inhibitors/degraders: Do other potent AR antagonists or degraders cause similar levels of cytotoxicity at concentrations that achieve a similar degree of pathway inhibition?

  • AR Rescue Experiment: Can the expression of a non-degradable AR mutant rescue the cells from cytotoxicity? If so, the effect is likely on-target.

  • Use an AR-negative cell line: Treat a parental cell line that does not express AR with this compound. If cytotoxicity persists, it is a strong indicator of an off-target effect.

dot

G BMS This compound AR Androgen Receptor (AR) BMS->AR Binds to LBD CRBN Cereblon (CRBN) E3 Ligase BMS->CRBN Recruits Antagonism AR Antagonism BMS->Antagonism Inhibits AR Ternary Ternary Complex (AR-BMS-CRBN) AR->Ternary CRBN->Ternary AR_Ub Polyubiquitinated AR Ternary->AR_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome AR_Ub->Proteasome Degradation AR Degradation Proteasome->Degradation Signaling AR Signaling Blocked Degradation->Signaling Antagonism->Signaling

Caption: Dual mechanism of action of this compound.

Quantitative Data

Table 1: Preclinical Potency of this compound

Parameter Value Cell Context Reference
DC₅₀ (AR Degradation) 10 - 40 nM Prostate Cancer Cell Lines [5]
Ymin (Max Degradation) 7 - 19% (Remaining AR) Prostate Cancer Cell Lines [5]
Anti-proliferative Potency 10 to 120-fold > Enzalutamide Multiple Prostate Cancer Cell Lines [5][9]

| AR Transcription Inhibition | ~100-fold > Enzalutamide | Androgen-stimulated models |[9] |

Table 2: Common Treatment-Related Adverse Events (TRAEs) in Clinical Trials

Adverse Event Frequency Grade 3 Frequency Reference
Prolonged QTc Interval 47% 9-10% [3]
Bradycardia 34-37% 0% [3]

| Fatigue | 21-22% | 0% |[5] |

Experimental Protocols

Protocol 1: Western Blot for AR Degradation

  • Cell Plating: Plate cells (e.g., LNCaP, VCaP) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and run to separate proteins by size.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate with a primary antibody against AR (e.g., 1:1000 dilution) overnight at 4°C. Also probe a separate blot or strip the same blot for a loading control (e.g., GAPDH, β-actin).

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

  • Detection: Wash again and detect the signal using an ECL substrate and an imaging system. Quantify band intensity to determine the extent of AR degradation relative to the vehicle control.

Protocol 2: AR Rescue Experiment

  • Construct Design: Obtain or create a construct for the expression of human AR that is resistant to this compound-mediated degradation. A common strategy is to mutate key residues in the AR LBD to reduce compound binding, but this can be complex. An alternative is to use a system where AR expression is driven by a strong constitutive promoter from a plasmid.

  • Transfection: Transfect AR-negative cells or cells with endogenous AR knocked down with either an empty vector control or the AR expression vector.

  • Selection/Enrichment: If possible, select for a stable population of cells expressing the rescue construct.

  • Experiment: Treat both empty vector and AR-expressing cells with this compound.

  • Endpoint Measurement: Measure the phenotype of interest (e.g., cell viability, expression of a specific gene).

  • Interpretation: If the phenotype is rescued (i.e., reversed or prevented) in the cells exogenously expressing AR, the effect is on-target. If the phenotype persists in both cell lines, it is likely an off-target effect.

dot

G Start Unexpected Result with this compound D1 Is AR degraded at the effective dose? Start->D1 P1_A Check Compound/Protocol: - Compound integrity - Dose & Time - CRBN expression D1->P1_A No D2 Does an orthogonal AR inhibitor/degrader replicate the phenotype? D1->D2 Yes P1_B Re-evaluate Experiment P1_A->P1_B P2a_A Suggests effect is specific to this compound scaffold D2->P2a_A No P2b_A Suggests On-Target Effect (Potentially novel AR biology) D2->P2b_A Yes D3 Does phenotype persist in AR-null cells? P2a_A->D3 P3_Yes Confirms Off-Target Effect D3->P3_Yes Yes P3_No Confirms On-Target Effect (AR-dependent) D3->P3_No No

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Investigating the "hook effect" with BMS-986365 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-986365 in vitro. The focus is on identifying and resolving the "hook effect," a potential artifact in immunoassays used to measure the downstream effects of TYK2 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1] It functions by binding to the regulatory pseudokinase (JH2) domain of TYK2, which stabilizes an inactive conformation of the enzyme. This allosteric inhibition prevents the activation of the catalytic (JH1) domain, thereby blocking downstream signaling from cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[2][3][4]

Q2: In what type of in vitro assay might I observe a "hook effect" when studying this compound?

The hook effect is not a direct property of this compound itself, but an artifact of the assay used to measure its biological effect. Since this compound inhibits cytokine signaling, you might measure the concentration of downstream cytokines (e.g., IL-12, IL-23) using a sandwich immunoassay like an ELISA. It is in these one-step sandwich immunoassays that a high-dose hook effect is most prevalent.[5][6][7]

Q3: What is the "hook effect"?

The hook effect, also known as the prozone phenomenon, is an immunological artifact that occurs in "sandwich" immunoassays when the concentration of the analyte (e.g., a cytokine) is extremely high.[5][6] This excess analyte saturates both the capture and detection antibodies simultaneously, preventing the formation of the detectable "sandwich" complex. This leads to a paradoxical decrease in the measured signal, giving a falsely low or even negative result.[5][7][8]

Q4: How can I recognize a potential hook effect in my data?

A key indicator of the hook effect is obtaining a lower-than-expected signal for a sample that is anticipated to have a very high concentration of the analyte. For instance, if you are measuring cytokine release from a maximally stimulated cell culture, and the signal is unexpectedly low or falls within the lower range of your standard curve, a hook effect should be suspected. Plotting a wide range of concentrations will often yield a "hook" or bell-shaped curve instead of a typical sigmoidal dose-response curve.[9][10]

Troubleshooting Guide: Investigating a Suspected Hook Effect

If you suspect a hook effect is impacting your results, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Initial Observation

You have run a sandwich ELISA to measure cytokine levels in cell supernatants after treatment with a stimulant. The control sample (maximally stimulated, no this compound) shows a surprisingly low optical density (OD), lower than some of the diluted standards.

Table 1: Initial ELISA Results with Suspected Hook Effect

Sample DescriptionAnalyte Concentration (Assumed)Optical Density (OD) at 450nmCalculated Concentration (pg/mL)Observation
Standard 12000 pg/mL2.5102000Top of standard curve
Standard 21000 pg/mL1.8501000Linear range
Standard 3500 pg/mL1.100500Linear range
Standard 4250 pg/mL0.650250Linear range
Standard 5125 pg/mL0.350125Linear range
Standard 662.5 pg/mL0.18062.5Lower limit of quantitation
Standard 731.25 pg/mL0.10031.25Lower limit of detection
Blank0 pg/mL0.0500Background
Undiluted Control Supernatant Very High 0.710 ~275 Suspected Hook Effect

Step 2: Diagnosis via Sample Dilution

The most effective way to confirm and overcome the hook effect is to perform a serial dilution of the suspect sample.[5][11] Diluting the sample will bring the analyte concentration back into the linear range of the assay, overcoming the antibody saturation.

Action: Prepare 1:10, 1:100, and 1:1000 dilutions of the control supernatant using the same assay diluent from the ELISA kit. Re-run the ELISA on these diluted samples.

Table 2: Results After Serial Dilution

Sample DescriptionDilution FactorOD at 450nmCalculated Concentration (pg/mL)Final Concentration (Calculated x Dilution Factor)
Control Supernatant1:101.950110011,000 pg/mL
Control Supernatant1:100 1.250 580 58,000 pg/mL
Control Supernatant1:10000.1906868,000 pg/mL

Analysis:

  • The 1:10 dilution still shows some signal suppression, indicating the concentration is near the top or just outside the linear range.

  • The 1:100 dilution gives a result (580 pg/mL) that falls comfortably within the linear part of the standard curve. The final calculated concentration (58,000 pg/mL) is dramatically higher than the initial ~275 pg/mL, confirming a hook effect.

  • The 1:1000 dilution result is close to the lower limit of quantitation, making it less precise, but still directionally consistent. The 1:100 dilution provides the most reliable measurement.

Step 3: Preventative Measures and Best Practices

  • Pilot Studies: When working with a new experimental system or cell type that may produce high levels of a cytokine, run a pilot experiment with a wide range of dilutions to determine the optimal dilution factor.

  • Two-Step Protocol: If available, use a two-step ELISA protocol.[5][11] These protocols involve a wash step after the sample incubation and before the addition of the detection antibody. This wash removes the excess, unbound analyte, thereby preventing the hook effect.[11]

  • Assay Range: Always be aware of the specified linear range of your immunoassay kit. If you expect concentrations to exceed this range, proactively dilute your samples.

Visualizing the Mechanisms and Workflows

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK JAK Partner (e.g., JAK2) Receptor->JAK STAT STAT Protein TYK2->STAT 3. Phosphorylation JAK->STAT STAT_p Phosphorylated STAT (Dimer) STAT->STAT_p Nucleus Nucleus STAT_p->Nucleus 4. Translocation Gene Gene Transcription Nucleus->Gene 5. Regulation BMS This compound BMS->TYK2 Inhibition

Hook_Effect_Mechanism

Troubleshooting_Workflow Start Start: Unexpectedly Low Signal in High-Concentration Sample Suspect Hypothesis: Is it a Hook Effect? Start->Suspect Dilute Action: Create Serial Dilutions (e.g., 1:10, 1:100, 1:1000) Suspect->Dilute Rerun Re-run Immunoassay on Diluted Samples Dilute->Rerun Analyze Analyze Results: Does the calculated concentration increase significantly with dilution? Rerun->Analyze Confirm Conclusion: Hook Effect Confirmed. Use optimally diluted sample for quantification. Analyze->Confirm Yes Reject Conclusion: Hook Effect Unlikely. Investigate other causes (e.g., reagent degradation, experimental error). Analyze->Reject No

Appendix: Detailed Experimental Protocol

Protocol: Sandwich ELISA for Human IL-12 Quantification

This protocol outlines a standard one-step sandwich ELISA procedure where a hook effect might be observed.

1. Materials:

  • 96-well high-binding ELISA plate

  • Capture Antibody (e.g., purified anti-human IL-12 mAb)

  • Detection Antibody (e.g., biotinylated anti-human IL-12 mAb)

  • Recombinant human IL-12 standard

  • Assay Diluent (e.g., PBS with 10% FBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

2. Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.[12]

  • Blocking: Aspirate the coating solution and wash the plate 3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.

  • Standard & Sample Preparation:

    • Prepare a serial dilution of the recombinant IL-12 standard in Assay Diluent, typically ranging from 2000 pg/mL down to 31.25 pg/mL.

    • Prepare dilutions of your experimental samples (supernatants). If a hook effect is suspected, include 1:10, 1:100, and 1:1000 dilutions.

  • Incubation (One-Step Method):

    • Wash the blocked plate 3 times with Wash Buffer.

    • Add 50 µL of Assay Diluent to each well.

    • Add 50 µL of your standards and samples to the appropriate wells.

    • Immediately add 50 µL of the diluted biotinylated detection antibody to each well.

    • Seal the plate and incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate 7 times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing color to develop.

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.

  • Analysis: Generate a standard curve by plotting the OD of the standards versus their known concentrations. Use this curve to calculate the concentration of IL-12 in your samples, remembering to multiply by the dilution factor to obtain the final concentration.

References

Technical Support Center: Optimizing BMS-986365 PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the optimization of the PROTAC linker for molecules similar to BMS-986365.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC like this compound?

A1: The linker in a PROTAC (Proteolysis Targeting Chimera) is a crucial component that connects the ligand binding to the target protein (e.g., Androgen Receptor for this compound) and the ligand recruiting an E3 ubiquitin ligase (e.g., Cereblon in the case of this compound). Its primary role is to enable the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length, composition, and attachment points of the linker are critical for optimizing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

Q2: How does linker length impact the degradation efficiency of an AR PROTAC?

A2: Linker length is a critical parameter in PROTAC design. An optimal linker length facilitates the correct orientation and proximity of the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to an unstable or non-productive ternary complex, reducing degradation efficiency. The optimal linker length is specific to each target-ligand and E3 ligase-ligand pair and must be determined empirically. For androgen receptor (AR) PROTACs, linkers with rigid heterocyclic motifs like piperidine (B6355638) and piperazine, typically ranging from 6 to 12 atoms in length, have shown high potency.[1]

Q3: What is the "hook effect" and how can it be mitigated through linker design?

A3: The "hook effect" is a phenomenon observed in PROTAC experiments where at very high concentrations, the degradation of the target protein decreases.[2] This occurs because the excess PROTAC molecules can form non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex.[2] While linker design can influence the cooperativity of ternary complex formation, the primary way to mitigate the hook effect is by performing a wide dose-response experiment to identify the optimal concentration range for degradation.[2]

Q4: How does the composition of the linker affect the physicochemical properties of a PROTAC like this compound?

A4: The chemical composition of the linker significantly influences a PROTAC's solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) can improve aqueous solubility, which is often a challenge for large PROTAC molecules. Conversely, more rigid and lipophilic linkers can enhance cell permeability. The linker's composition can also affect its conformation, influencing how it presents the two ligands for ternary complex formation. Studies have shown that linkers that allow the PROTAC to adopt a folded conformation with a lower polar surface area in a nonpolar environment can lead to higher cell permeability.

Troubleshooting Guides

Problem 1: Poor or no degradation of the Androgen Receptor.

Possible Cause Troubleshooting Steps
Suboptimal Linker Length or Composition Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., different numbers of PEG units, alkyl chain lengths, or rigid linkers). Screen this library in a cell-based degradation assay (e.g., Western blot) to identify the optimal linker.
Poor Cell Permeability Modify the linker to improve its physicochemical properties. This could involve incorporating more lipophilic or rigid elements. Alternatively, assess the expression of relevant transporters in your cell line.
Inefficient Ternary Complex Formation Confirm the binary binding of your warhead to AR and the E3 ligase ligand to Cereblon. Use biophysical assays like TR-FRET or SPR to directly measure ternary complex formation and stability with different linker variants.
Low E3 Ligase Expression Verify the expression level of Cereblon (CRBN) in your cell model using Western blot or qPCR. Select a cell line with robust CRBN expression for your experiments.

Problem 2: Observed "Hook Effect" at High Concentrations.

Possible Cause Troubleshooting Steps
Formation of Non-productive Binary Complexes Perform a wide dose-response experiment to identify the bell-shaped curve characteristic of the hook effect and determine the optimal concentration for maximal degradation.[2]
Low Cooperativity in Ternary Complex Formation While challenging to directly address through linker design alone, biophysical assays can help in selecting linkers that promote more stable ternary complexes.

Quantitative Data Summary

Specific quantitative data on the linker optimization for this compound is not publicly available. The following table presents illustrative data from studies on other Androgen Receptor (AR) PROTACs to demonstrate the impact of linker length and composition on degradation efficiency.

Table 1: Illustrative Impact of Linker Length on AR PROTAC Efficacy

PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (nM) in LNCaP cellsDmax (%) in LNCaP cells
ARD-69Heterocyclic~100.86>95
Compound 13bPEG-based~155211Not reported
ARV-110HeterocyclicShort< 1>98

Note: This table is a compilation of data from different studies on various AR PROTACs and is for illustrative purposes only. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC structure and experimental conditions.

Experimental Protocols

Protocol 1: Western Blot Analysis of Androgen Receptor Degradation

This protocol outlines the steps to quantify the degradation of the Androgen Receptor in prostate cancer cell lines following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[3]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[4]

    • Collect the supernatant containing the soluble protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the AR signal to the loading control signal.

    • Calculate the percentage of AR degradation relative to the vehicle-treated control.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This protocol describes a method to quantify the formation of the AR-PROTAC-CRBN ternary complex in a biochemical setting.[5][6]

  • Reagents and Materials:

    • Purified, tagged Androgen Receptor (e.g., His-tagged).

    • Purified, tagged Cereblon/DDB1 complex (e.g., GST-tagged).

    • TR-FRET donor-labeled antibody against one tag (e.g., anti-His-Terbium).

    • TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-d2).

    • PROTACs with varying linker lengths/compositions.

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • 384-well low-volume microplates.

    • TR-FRET-compatible plate reader.

  • Assay Procedure:

    • Prepare a serial dilution of the PROTACs in the assay buffer.

    • In a 384-well plate, add the purified AR and CRBN/DDB1 complex at optimized concentrations.

    • Add the serially diluted PROTACs to the wells. Include a no-PROTAC control.

    • Add the donor and acceptor-labeled antibodies to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light, to allow for complex formation.

  • Measurement:

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation, with the peak representing the optimal concentration for complex formation.

Visualizations

PROTAC_Mechanism_of_Action Mechanism of Action of this compound cluster_cell Cell BMS986365 This compound (PROTAC) TernaryComplex AR-BMS986365-CRBN Ternary Complex BMS986365->TernaryComplex Binds AR Androgen Receptor (Target Protein) AR->TernaryComplex Binds CRBN Cereblon (CRBN) (E3 Ligase) CRBN->TernaryComplex Binds TernaryComplex->BMS986365 Recycled UbiquitinatedAR Poly-ubiquitinated AR TernaryComplex->UbiquitinatedAR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedAR->Proteasome Recognition DegradedAR Degraded AR (Peptides) Proteasome->DegradedAR Degradation

Caption: Mechanism of action for this compound.

Western_Blot_Workflow Western Blot Workflow for AR Degradation cluster_workflow start Start: Cell Culture & PROTAC Treatment lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR, Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified AR Degradation analysis->end

Caption: Western Blot Workflow for AR Degradation.

Troubleshooting_Workflow Troubleshooting Workflow for Poor AR Degradation cluster_troubleshooting start Problem: Poor AR Degradation check_permeability Assess Cell Permeability start->check_permeability check_ternary_complex Evaluate Ternary Complex Formation check_permeability->check_ternary_complex Good modify_linker_permeability Modify Linker for Better Permeability check_permeability->modify_linker_permeability Poor check_e3_ligase Verify E3 Ligase (CRBN) Expression check_ternary_complex->check_e3_ligase Efficient optimize_linker Optimize Linker (Length & Composition) check_ternary_complex->optimize_linker Inefficient change_cell_line Switch to High CRBN Expressing Cell Line check_e3_ligase->change_cell_line Low solution Solution: Improved AR Degradation check_e3_ligase->solution Sufficient optimize_linker->solution modify_linker_permeability->solution rescreen_ligands Re-screen Warhead/ E3 Ligase Ligands rescreen_ligands->solution change_cell_line->solution

Caption: Troubleshooting Workflow for Poor AR Degradation.

References

Improving the bioavailability and solubility of BMS-986365

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-986365. The information is designed to address common challenges related to the compound's solubility and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, first-in-class, heterobifunctional molecule that acts as a dual androgen receptor (AR) ligand-directed degrader and antagonist.[1][2][3][4] It is classified as a PROTAC (Proteolysis Targeting Chimera).[5][6] Its structure includes a moiety that binds to the AR ligand-binding domain and another that recruits the cereblon (CRBN) E3 ligase.[3][5][7] This dual action leads to the ubiquitination and subsequent proteasomal degradation of the AR, as well as competitive inhibition of the receptor.[3][7] This mechanism is effective against both wild-type and mutant forms of the AR.[1][7][8]

Q2: What are the known physicochemical properties of this compound?

Key properties of this compound are summarized in the table below. Due to its high molecular weight and likely hydrophobic nature, which are common for PROTACs, the compound is expected to have low aqueous solubility.[9]

PropertyValueReference
Catalogue Number HY-158101[5]
CAS Number 2446928-30-7[5]
Molecular Formula C41H45F3N8O5S[5]
Molecular Weight 818.91 g/mol [5][10]
Solubility in DMSO ≥ 100 mg/mL (122.11 mM)[5][10]
In Vivo Solubility Soluble in a vehicle of 10% DMSO and 90% corn oil.[5]

Q3: How does the dual mechanism of this compound contribute to its efficacy?

The dual mechanism of AR degradation and antagonism allows this compound to achieve a more profound inhibition of AR signaling compared to conventional antagonists like enzalutamide.[1][7] While antagonists simply block the receptor, this compound actively reduces the total amount of AR protein in the cell.[1][8] This can help to overcome resistance mechanisms that involve AR overexpression or mutations.[7]

BMS_986365_MOA cluster_cell Cancer Cell BMS986365 This compound TernaryComplex Ternary Complex (AR-BMS986365-CRBN) BMS986365->TernaryComplex Binds to AR & CRBN AR_Signaling AR Signaling (Gene Transcription) BMS986365->AR_Signaling Antagonizes AR Androgen Receptor (AR) AR->TernaryComplex AR->AR_Signaling Promotes CRBN Cereblon (CRBN) E3 Ligase CRBN->TernaryComplex TernaryComplex->AR Ubiquitination Proteasome Proteasome TernaryComplex->Proteasome Targets AR for Degradation Ubiquitin Ubiquitin DegradedAR Degraded AR Proteasome->DegradedAR Inhibition Pathway Inhibition

Figure 1: Dual mechanism of action of this compound.

Troubleshooting Guide

Problem 1: this compound precipitates out of solution during the preparation of aqueous buffers for in vitro assays.

  • Potential Cause: this compound has low aqueous solubility. The concentration of the organic solvent from the stock solution may not be sufficient to keep the compound dissolved when diluted into an aqueous buffer.

  • Troubleshooting Steps:

    • Decrease Final Concentration: Attempt the experiment with a lower final concentration of this compound.

    • Increase Co-solvent Concentration: If the experimental system allows, slightly increase the final percentage of DMSO in the aqueous buffer. Be sure to include a vehicle control with the same DMSO concentration.

    • Use Pluronic F-68: Incorporate a non-ionic surfactant like Pluronic F-68 into the final aqueous buffer to improve solubility and prevent precipitation.

    • pH Adjustment: Evaluate the effect of pH on the solubility of this compound in a small-scale test. It may be more soluble in slightly acidic or basic conditions. However, ensure the chosen pH is compatible with your experimental system.[11]

Problem 2: Inconsistent results in cell-based proliferation assays.

  • Potential Cause: Poor solubility can lead to inconsistent dosing and compound precipitation in the cell culture media.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding the compound to the cells, visually inspect the diluted solution for any signs of precipitation.

    • Serial Dilution: Prepare serial dilutions in the cell culture medium immediately before use. Avoid storing diluted solutions.

    • Complexation with Cyclodextrins: Consider using cyclodextrins, which can form inclusion complexes with hydrophobic drugs to enhance their aqueous solubility.[12]

    • Sonication: Briefly sonicate the stock solution before making dilutions to ensure it is fully dissolved.

Problem 3: Low or variable oral bioavailability in animal models.

  • Potential Cause: The low solubility of this compound may be limiting its dissolution and absorption in the gastrointestinal tract.

  • Troubleshooting Workflow:

troubleshooting_workflow start Low/Variable Bioavailability Observed check_formulation Review Current Formulation start->check_formulation cosolvent Optimize Co-solvent System (e.g., PEG400, Tween80) check_formulation->cosolvent Simple Formulation particle_size Particle Size Reduction (Micronization/Nanosuspension) check_formulation->particle_size Suspension solid_dispersion Prepare Solid Dispersion (e.g., with PVP, HPMC) check_formulation->solid_dispersion Advanced Formulation re_evaluate Re-evaluate Bioavailability in vivo cosolvent->re_evaluate particle_size->re_evaluate solid_dispersion->re_evaluate success Problem Resolved re_evaluate->success Improved further_dev Further Formulation Development re_evaluate->further_dev No Improvement

Figure 2: Workflow for troubleshooting low bioavailability.
  • Recommended Actions:

    • Co-solvent Systems: The reported in vivo vehicle is 10% DMSO in corn oil.[5] You can explore other pharmaceutically acceptable co-solvents like polyethylene (B3416737) glycol 400 (PEG400) or surfactants like Tween-80 to improve solubility and absorption.[13]

    • Particle Size Reduction: Reducing the particle size of the drug substance increases its surface area, which can improve the dissolution rate.[13][14] Techniques like micronization or creating a nanosuspension can be explored.[12][15]

    • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and bioavailability.[15] Common carriers include povidone (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance.

  • Calculation: Based on the molecular weight of 818.91 g/mol , to make a 10 mM solution, you will need 8.1891 mg of this compound per 1 mL of DMSO.

  • Procedure: a. Weigh out the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the tube for 1-2 minutes to facilitate dissolution. d. If necessary, use an ultrasonic bath for 5-10 minutes to ensure the compound is fully dissolved.[5] e. Visually inspect the solution to ensure it is clear and free of particulates. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Formulation of this compound for Oral Gavage in Mice using a Co-solvent System

This protocol is an example and may require optimization.

  • Materials: this compound stock solution (100 mg/mL in DMSO), PEG400, Tween-80, sterile water or saline.

  • Vehicle Composition: 5% DMSO, 40% PEG400, 5% Tween-80, 50% Water (v/v/v/v).

  • Procedure (to prepare 1 mL of a 10 mg/mL dosing solution): a. In a sterile tube, add 100 µL of the 100 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG400 and mix thoroughly by vortexing until the solution is clear. c. Add 50 µL of Tween-80 and vortex again to ensure homogeneity. d. Add 450 µL of sterile water or saline dropwise while vortexing to bring the total volume to 1 mL. e. Visually inspect the final formulation for clarity. This solution should be prepared fresh before each use.

Protocol 3: Screening for Solubility Enhancement using a Phase-Solubility Diagram

This protocol helps determine if a complexing agent like a cyclodextrin (B1172386) can improve solubility.

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), appropriate buffer (e.g., PBS pH 7.4), shaker incubator, HPLC system.

  • Procedure: a. Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20% w/v) in the selected buffer. b. Add an excess amount of this compound powder to each solution. c. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) in a shaker for 24-48 hours to reach equilibrium. d. After incubation, centrifuge the samples to pellet the undissolved compound. e. Filter the supernatant through a 0.22 µm filter. f. Quantify the concentration of dissolved this compound in each filtered sample using a validated HPLC method. g. Plot the concentration of this compound (y-axis) against the concentration of HP-β-CD (x-axis). A linear increase in solubility with increasing cyclodextrin concentration indicates effective complexation.

Strategy Selection for Solubility Enhancement

Choosing the right strategy depends on the specific application and stage of development. The following diagram provides a general decision-making framework.

strategy_selection start Need to Improve Solubility/Bioavailability application What is the application? start->application invitro In Vitro Assay application->invitro In Vitro invivo In Vivo Study application->invivo In Vivo invitro_sol Use Co-solvents (DMSO) Adjust pH Add Surfactants (Tween-80) invitro->invitro_sol invivo_sol Is it for early or late-stage study? invivo->invivo_sol early_stage Early Stage (PK/PD) invivo_sol->early_stage Early late_stage Late Stage (Pre-clinical) invivo_sol->late_stage Late early_sol Co-solvent/Surfactant Systems Nanosuspension early_stage->early_sol late_sol Solid Dispersions Co-crystallization Amorphous Formulations late_stage->late_sol

Figure 3: Decision tree for selecting a solubility enhancement technique.

References

Overcoming experimental variability in BMS-986365 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-986365. The information is designed to help overcome common sources of experimental variability and ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, orally bioavailable, heterobifunctional molecule with a dual mechanism of action.[1] It acts as both a potent androgen receptor (AR) antagonist and a targeted AR degrader.[1][2] The molecule contains two key moieties: one that binds to the ligand-binding domain (LBD) of the AR, competitively inhibiting its function, and another that binds to the E3 ubiquitin ligase cereblon (CRBN).[1][2] This dual binding facilitates the formation of a ternary complex between the AR and the CRL4CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.[2] This dual action makes it effective against both wild-type and mutant forms of the AR, which are common mechanisms of resistance to other AR pathway inhibitors.[2]

Q2: My this compound stock solution appears to have precipitated. What should I do?

A2: Hydrophobic compounds like this compound can sometimes precipitate out of solution, especially when diluted in aqueous media. First, visually inspect your stock solution and the final dilution in your cell culture medium. If you see signs of precipitation, you can try gentle warming (e.g., to 37°C) and vortexing or sonication to help redissolve the compound. To prevent this, ensure the final concentration of your solvent (e.g., DMSO) is as low as possible in your assay (ideally below 0.1%). Preparing intermediate dilutions of your stock in culture medium before the final dilution can also help maintain solubility.

Q3: I am observing high variability between my experimental replicates. What are the common causes?

A3: High variability in cell-based assays can stem from several factors. Consistent cell culture practices are critical; use cells within a defined passage number range and ensure uniform seeding densities. Cell health and confluency at the time of treatment can significantly impact results. Inconsistent incubation times or slight variations in compound concentration between wells can also contribute to variability. Finally, ensure your plate reader settings are optimized and that you are using the appropriate type of microplate for your assay (e.g., black plates for fluorescence assays to minimize crosstalk).

Q4: How can I confirm that this compound is inducing AR degradation in my cell line?

A4: The most common method to confirm protein degradation is through a Western blot. You would treat your cells with a dose-response of this compound for a specific duration (e.g., 24 hours), lyse the cells, and then perform a Western blot to detect the levels of AR protein. A decrease in the AR band intensity with increasing concentrations of this compound would indicate degradation. Remember to include a vehicle control (e.g., DMSO) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Troubleshooting Guides

Issue 1: No or Low AR Degradation Observed
Possible Cause Troubleshooting Step
Compound Insolubility or Degradation Visually inspect for precipitation. Use gentle warming/sonication to redissolve. Prepare fresh dilutions for each experiment and store stock solutions according to the manufacturer's recommendations.
Suboptimal Compound Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line.
Low Cereblon (CRBN) Expression Verify the expression of CRBN in your cell model at the protein level via Western blot. This compound-mediated degradation is dependent on CRBN.
Proteasome Inhibition Ensure that other compounds in your experiment are not inadvertently inhibiting the proteasome. As a positive control for degradation, you can co-treat with a known proteasome inhibitor (like MG132) which should rescue the degradation of AR.
Cell Line Characteristics Ensure your cell line expresses the androgen receptor. Some prostate cancer cell lines, like PC-3, have very low or no AR expression.
Issue 2: High Background in Cell Viability Assays
Possible Cause Troubleshooting Step
Reagent-Related Issues Ensure that the assay reagents are properly stored and not expired. Some reagents are light-sensitive.
Assay Incubation Time Over-incubation can lead to high background signal. Optimize the incubation time for your specific cell type and density.
Cell Seeding Density Too many cells per well can lead to high metabolic activity and a saturated signal. Optimize the cell seeding density to ensure the signal is within the linear range of the assay.
Media Components Phenol (B47542) red in cell culture media can interfere with some colorimetric and fluorescent assays. Consider using phenol red-free media for your experiments.
Compound Interference The test compound itself may have inherent fluorescent or colorimetric properties that interfere with the assay. Run a control with the compound in cell-free media to check for this.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its activity.

BMS986365_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation BMS986365 This compound AR Androgen Receptor (AR) BMS986365->AR Binds to AR LBD CRBN Cereblon (CRBN) BMS986365->CRBN Binds to CRBN Proteasome Proteasome AR->Proteasome Degradation E3_Ligase CRL4 E3 Ligase Complex CRBN->E3_Ligase Part of E3_Ligase->AR Ubiquitination Ub Ubiquitin

Caption: Mechanism of action of this compound.

Western_Blot_Workflow cluster_prep Cell Culture and Treatment cluster_protein Protein Extraction and Quantification cluster_wb Western Blot A Seed cells in multi-well plates B Treat with this compound (dose-response) A->B C Incubate for desired time B->C D Lyse cells C->D E Quantify protein concentration (e.g., BCA assay) D->E F SDS-PAGE E->F G Transfer to membrane F->G H Block membrane G->H I Incubate with primary antibody (anti-AR) H->I J Incubate with secondary antibody I->J K Detect signal J->K

Caption: General workflow for Western blot analysis of AR degradation.

Quantitative Data Summary

The following table summarizes preclinical data for this compound in various prostate cancer cell lines.

Cell LineAssay TypeParameterThis compoundEnzalutamide
LNCaP ProliferationIC50 (nM)0.896
VCaP ProliferationIC50 (nM)0.336
LNCaP AR DegradationDC50 (nM)1.2No degradation
VCaP AR DegradationDC50 (nM)0.5No degradation

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Data is illustrative and may vary based on experimental conditions.

Experimental Protocols

Western Blot for AR Degradation
  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP or VCaP) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against AR overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with a loading control antibody (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Quantify band intensities to determine the extent of AR degradation.

Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (vehicle and no-treatment) for the desired time period (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

References

BMS-986365 stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of BMS-986365 in cell culture media.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

  • Possible Cause 1: Degradation in Cell Culture Media. this compound, like many small molecules, may be unstable in aqueous solutions at 37°C over extended incubation periods. Components in the media, such as serum enzymes, could contribute to its degradation.

    • Suggested Solution: Perform a time-course experiment to assess the stability of this compound in your specific cell culture media. A detailed protocol for this is provided in the "Experimental Protocols" section. It is also advisable to test stability in media with and without serum, as serum proteins can sometimes either stabilize or degrade compounds.[1]

  • Possible Cause 2: Adsorption to Labware. The compound may be binding to the plastic surfaces of cell culture plates or pipette tips, reducing its effective concentration in the media.[1]

    • Suggested Solution: Use low-protein-binding plates and pipette tips to minimize adsorption.[1] Include a control group without cells to quantify the amount of compound lost due to non-specific binding.[1]

  • Possible Cause 3: Incomplete Solubilization. this compound may not be fully dissolved in the stock solution or the final culture medium, leading to a lower effective concentration.

    • Suggested Solution: Ensure complete dissolution of the compound. This compound is soluble in DMSO at 100 mg/mL (122.11 mM), though ultrasonic assistance may be needed.[2][3][4] When preparing working solutions, ensure the final DMSO concentration is compatible with your cell line, typically below 0.5%, and that a vehicle control is included in your experiments.[5]

Issue 2: High variability in experimental results between replicates.

  • Possible Cause 1: Inconsistent Sample Handling. Variations in the timing of sample collection and processing can introduce variability.

    • Suggested Solution: Standardize your workflow to ensure precise and consistent timing for all experimental steps.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles of Stock Solutions. Frequent thawing and freezing can lead to compound degradation or precipitation.

    • Suggested Solution: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[6] For storage, the powder form is stable for 3 years at -20°C, while in solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: The recommended solvent for this compound is DMSO, with a solubility of up to 100 mg/mL (122.11 mM).[2][3][4] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to one month.[2][4] The powder form can be stored at -20°C for up to 3 years.[2][4]

Q2: How does this compound work?

A2: this compound is a heterobifunctional molecule that acts as a PROTAC (Proteolysis Targeting Chimera).[7][8] It has a dual mechanism of action: it binds to the androgen receptor (AR) and to the cereblon (CRBN) E3 ligase.[2][7][8] This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR.[7][8] It also acts as a competitive antagonist of the AR.[9][10]

Q3: Are there any known degradation pathways for this compound?

A3: Specific degradation pathways for this compound in cell culture media are not extensively documented in publicly available literature. However, like other small molecules, it may be susceptible to hydrolysis or enzymatic degradation by components present in the cell culture medium, particularly if serum is used.

Q4: What is the optimal concentration of this compound to use in cell culture?

A4: The optimal concentration will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the effective concentration for your system. In vitro studies have shown that this compound can induce degradation of the androgen receptor at nanomolar concentrations.[11]

Data Presentation

Since specific quantitative data on the stability of this compound in various cell culture media is not publicly available, the following tables are provided as templates for researchers to present their own stability data.

Table 1: Stability of this compound in RPMI-1640 Media with 10% FBS at 37°C

Time (hours)% Remaining this compound (Mean ± SD)
0100 ± 0.0
2[User-generated data]
8[User-generated data]
24[User-generated data]
48[User-generated data]
72[User-generated data]

Table 2: Stability of this compound in DMEM with 10% FBS at 37°C

Time (hours)% Remaining this compound (Mean ± SD)
0100 ± 0.0
2[User-generated data]
8[User-generated data]
24[User-generated data]
48[User-generated data]
72[User-generated data]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC or LC-MS.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in fresh, high-purity DMSO.

    • Prepare the desired cell culture medium (e.g., RPMI-1640 or DMEM) with and without 10% Fetal Bovine Serum (FBS).

    • Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.

  • Experimental Procedure:

    • In a 24-well plate, add 1 mL of the 10 µM this compound working solution to triplicate wells for each condition (with and without serum).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

    • At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well.

  • Sample Processing:

    • To each 100 µL aliquot, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard to precipitate proteins and halt degradation.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate.

    • Transfer the supernatant to HPLC vials for analysis.

  • Analytical Method (HPLC/LC-MS):

    • Use a validated HPLC or LC-MS method to quantify the concentration of this compound in each sample. A C18 column is often suitable for small molecule analysis.

    • The mobile phase composition and gradient will need to be optimized for this compound.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each sample.

    • Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.

    • % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100

Mandatory Visualization

BMS986365_Mechanism_of_Action This compound Mechanism of Action BMS986365 This compound Ternary_Complex Ternary Complex (AR-BMS986365-CRBN) BMS986365->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds Proteasome Proteasome AR->Proteasome Targeted by CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Binds Ternary_Complex->AR Induces Ubiquitination Ubiquitin Ubiquitin Ubiquitin->AR Degradation AR Degradation Proteasome->Degradation Leads to

Caption: Mechanism of action of this compound as a PROTAC.

Stability_Assessment_Workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 10 mM This compound Stock in DMSO Prep_Working Prepare 10 µM Working Solution in Media Prep_Stock->Prep_Working Prep_Media Prepare Cell Culture Media (+/- 10% FBS) Prep_Media->Prep_Working Incubate Incubate at 37°C, 5% CO₂ Prep_Working->Incubate Sample Collect Aliquots at Time Points (0, 2, 8, 24, 48h) Incubate->Sample Process Quench with Acetonitrile + Internal Standard Sample->Process Centrifuge Centrifuge to Pellet Precipitate Process->Centrifuge Analyze Analyze Supernatant by HPLC/LC-MS Centrifuge->Analyze Data Calculate % Remaining vs. Time 0 Analyze->Data

Caption: Workflow for assessing small molecule stability in media.

Troubleshooting_Logic Troubleshooting Inconsistent Activity Start Inconsistent/Low Activity Observed Check_Degradation Assess Stability in Media (Time-course experiment) Start->Check_Degradation Check_Adsorption Investigate Adsorption to Labware Check_Degradation->Check_Adsorption Stable Solution_Degradation Optimize Incubation Time / Prepare Freshly Check_Degradation->Solution_Degradation Degradation Confirmed Check_Solubility Verify Complete Solubilization Check_Adsorption->Check_Solubility No Adsorption Solution_Adsorption Use Low-Binding Labware Check_Adsorption->Solution_Adsorption Adsorption Detected Solution_Solubility Ensure Proper Dissolution (e.g., sonication) Check_Solubility->Solution_Solubility Incomplete Solubilization End Consistent Activity Achieved Check_Solubility->End Fully Solubilized Solution_Degradation->End Solution_Adsorption->End Solution_Solubility->End

Caption: A logical approach to troubleshooting experimental issues.

References

Navigating the Nuances of BMS-986365: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing BMS-986365 in their experiments. Addressing potential challenges and unexpected outcomes, this resource offers troubleshooting advice and detailed protocols to ensure the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the dual mechanism of action of this compound?

A1: this compound is a first-in-class, orally bioavailable, heterobifunctional molecule that acts as both an androgen receptor (AR) antagonist and a ligand-directed degrader.[1][2][3] It contains two key moieties: one that binds to the ligand-binding domain (LBD) of the AR, competitively inhibiting its function, and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][3]

Q2: In which experimental systems has this compound shown activity?

A2: this compound has demonstrated preclinical and clinical activity in models of metastatic castration-resistant prostate cancer (mCRPC), including those with wild-type AR and mutations in the AR LBD.[1] It has shown potent anti-tumor activity in both cell line-derived and patient-derived xenograft models.[2]

Q3: What are the known resistance mechanisms to this compound?

A3: this compound was designed to overcome common resistance mechanisms to other androgen receptor pathway inhibitors (ARPIs), such as AR overexpression and LBD mutations.[1] However, potential resistance could theoretically arise from mutations or downregulation of components of the E3 ligase machinery, such as Cereblon.

Q4: What are the reported adverse events in clinical trials that might be relevant for preclinical observations?

A4: In the first-in-human phase 1 study (NCT04428788), the most common treatment-related adverse events were asymptomatic prolonged QT interval (QTc) and bradycardia.[1] While direct translation to preclinical models varies, these findings suggest that researchers conducting in vivo studies, particularly those involving cardiovascular monitoring, should be aware of these potential effects.

Troubleshooting Unexpected Results

This section addresses specific unexpected outcomes that may be encountered during in vitro or in vivo experiments with this compound.

In Vitro Experiments
Unexpected Result Potential Cause Troubleshooting Steps
Reduced or no AR degradation observed. 1. Low Cereblon (CRBN) expression: The cell line used may have insufficient levels of CRBN for effective proteasomal degradation. 2. Proteasome inhibition: Other compounds in the media or experimental conditions may be inhibiting proteasome function. 3. Incorrect compound concentration: The concentration of this compound may be too low for optimal degradation.1. Assess CRBN levels: Perform a baseline Western blot to confirm CRBN expression in your cell line. Consider using a cell line known to have robust CRBN expression. 2. Include a proteasome inhibitor control: Treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound as a negative control for degradation. 3. Perform a dose-response curve: Titrate this compound across a range of concentrations to determine the optimal dose for AR degradation in your specific cell line.
High cell viability despite AR degradation. 1. AR-independent signaling: The cancer cell line may have developed alternative signaling pathways for survival that are not dependent on the AR. 2. Short treatment duration: The duration of treatment may not be sufficient to induce apoptosis.1. Investigate alternative pathways: Explore the activity of other known oncogenic pathways in your cell line. 2. Extend treatment duration: Conduct a time-course experiment to assess cell viability at later time points.
Inconsistent results between experiments. 1. Compound stability: Improper storage or handling of this compound may lead to degradation. 2. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses.1. Follow storage recommendations: Store this compound as recommended by the supplier and prepare fresh dilutions for each experiment. 2. Use low passage number cells: Maintain a consistent and low passage number for your cell lines.
In Vivo Experiments
Unexpected Result Potential Cause Troubleshooting Steps
Suboptimal tumor growth inhibition. 1. Pharmacokinetic issues: Inadequate drug exposure at the tumor site. 2. Tumor heterogeneity: The xenograft model may be composed of a mixed population of cells with varying sensitivity to this compound.1. Verify formulation and administration: Ensure the compound is properly formulated for in vivo use and administered at the correct dose and schedule. Consider performing pharmacokinetic analysis. 2. Characterize the xenograft model: Analyze the expression of AR and CRBN in the tumor tissue to assess for heterogeneity.
Unexpected toxicity or adverse effects. 1. Off-target effects: Although designed to be specific, high concentrations may lead to off-target activity. 2. Model-specific sensitivity: The animal model used may have a particular sensitivity to the compound.1. Perform a dose-escalation study: Determine the maximum tolerated dose in your specific animal model. 2. Monitor for known clinical adverse events: Be observant for signs of cardiovascular effects such as changes in heart rate.

Experimental Protocols

Key Experiment 1: In Vitro Androgen Receptor Degradation Assay

Objective: To determine the ability of this compound to induce the degradation of the androgen receptor in a prostate cancer cell line.

Methodology:

  • Cell Culture: Culture a suitable prostate cancer cell line (e.g., VCaP) in the recommended media and conditions.

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the AR signal to a loading control (e.g., β-actin or GAPDH).

Key Experiment 2: Cell Viability Assay

Objective: To assess the effect of this compound-induced AR degradation on the viability of prostate cancer cells.

Methodology:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density.

  • Treatment: After 24 hours, treat the cells with a range of this compound concentrations.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 value.

Visualizing Experimental Concepts

Signaling Pathway of this compound

BMS986365_Pathway BMS986365 This compound AR Androgen Receptor (AR) BMS986365->AR Binds to LBD CRBN Cereblon (CRBN) E3 Ligase BMS986365->CRBN Recruits Proteasome Proteasome AR->Proteasome Targeted for Degradation Inhibition AR Signaling Inhibition AR->Inhibition Antagonism Ub Ubiquitin CRBN->Ub Degradation AR Degradation Proteasome->Degradation Ub->AR Ubiquitination

Caption: Dual mechanism of this compound: AR antagonism and proteasomal degradation.

Experimental Workflow for AR Degradation

AR_Degradation_Workflow start Start cell_culture 1. Culture Prostate Cancer Cells start->cell_culture treatment 2. Treat with this compound and Controls cell_culture->treatment lysis 3. Cell Lysis and Protein Quantification treatment->lysis western_blot 4. Western Blot for AR and Loading Control lysis->western_blot analysis 5. Densitometry and Data Analysis western_blot->analysis end End analysis->end

Caption: A typical experimental workflow for assessing AR degradation by Western blot.

Troubleshooting Logic for Reduced AR Degradation

Troubleshooting_Degradation start Unexpected Result: Reduced AR Degradation check_crbn Is CRBN expressed in the cell line? start->check_crbn check_proteasome Is the proteasome functional? check_crbn->check_proteasome Yes crbn_low Action: Use a different cell line or overexpress CRBN. check_crbn->crbn_low No check_concentration Is the this compound concentration optimal? check_proteasome->check_concentration Yes proteasome_inhibited Action: Remove potential proteasome inhibitors or use a positive control. check_proteasome->proteasome_inhibited No concentration_suboptimal Action: Perform a dose-response experiment. check_concentration->concentration_suboptimal No resolved Issue Resolved check_concentration->resolved Yes

Caption: A decision tree for troubleshooting reduced AR degradation in vitro.

References

Validation & Comparative

Preclinical Showdown: BMS-986365 Outmaneuvers Enzalutamide in Head-to-Head Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of advanced prostate cancer therapeutics, a novel androgen receptor (AR) ligand-directed degrader, BMS-986365, is demonstrating a preclinical performance that significantly surpasses the current standard-of-care, enzalutamide (B1683756). This comparison guide synthesizes available preclinical data, offering researchers, scientists, and drug development professionals a detailed look at the head-to-head performance of these two agents, supported by experimental data and protocols.

This compound distinguishes itself with a dual mechanism of action: it not only acts as a competitive antagonist of the androgen receptor but also induces its degradation.[1][2] This contrasts with enzalutamide, which functions primarily as a competitive inhibitor of androgen binding to the AR, preventing its nuclear translocation and subsequent signaling.[3] This fundamental difference in their mechanisms appears to be the driving force behind the superior preclinical efficacy of this compound.

At a Glance: Key Preclinical Performance Metrics

ParameterThis compoundEnzalutamideKey Findings & References
Mechanism of Action Dual-action: AR Antagonist & DegraderCompetitive AR InhibitorThis compound's degradation of AR offers a more complete shutdown of signaling.[2][3]
AR Degradation (DC50) 10 - 40 nMNot ApplicableThis compound efficiently degrades both wild-type and mutant AR.[4]
AR Binding Affinity (IC50) Not explicitly stated in direct comparison~21.4 nM (in LNCaP cells)Enzalutamide has a high binding affinity for the AR.[5]
Inhibition of AR-Dependent Transcription ~100-fold more potent than enzalutamide-This compound demonstrates superior inhibition of AR target gene expression.[6][7]
Inhibition of AR-Dependent Cell Proliferation (GI50) 4 nM (LNCaP), 11 nM (VCaP)~50-100 fold less potent than this compoundThis compound is significantly more potent in inhibiting the growth of prostate cancer cell lines.
In Vivo Antitumor Activity Significant tumor volume reductions (63-92%) in xenograft models, including enzalutamide-resistant modelsLess effective in direct comparisons and in resistant modelsThis compound shows robust in vivo efficacy and overcomes enzalutamide resistance.[1]

Delving into the Mechanisms: A Tale of Two Inhibitors

Enzalutamide has been a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). It effectively blocks the androgen receptor signaling pathway at multiple points.[8] However, resistance to enzalutamide can emerge through various mechanisms, including AR mutations and overexpression.

This compound, a heterobifunctional molecule, was designed to overcome these resistance mechanisms.[9] It contains a moiety that binds to the AR and another that recruits the cereblon (CRBN) E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[2] This dual action of both blocking and eliminating the receptor provides a more profound and durable inhibition of AR signaling.

cluster_enzalutamide Enzalutamide Signaling Pathway Androgen Androgen AR_cytoplasm Androgen Receptor (AR) in Cytoplasm Androgen->AR_cytoplasm Binds AR_nucleus AR in Nucleus AR_cytoplasm->AR_nucleus Translocation ARE Androgen Response Element (DNA) AR_nucleus->ARE Binds Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Activates Enzalutamide Enzalutamide Block1 Enzalutamide->Block1 Block2 Enzalutamide->Block2 Block3 Enzalutamide->Block3 Block1->AR_cytoplasm Competitively Inhibits Androgen Binding Block2->AR_nucleus Inhibits Nuclear Translocation Block3->ARE Inhibits DNA Binding

Caption: Enzalutamide's mechanism of action in the AR signaling pathway.

cluster_bms986365 This compound Signaling Pathway BMS_986365 This compound AR_protein Androgen Receptor (AR) BMS_986365->AR_protein Binds to AR CRBN Cereblon (CRBN) E3 Ligase BMS_986365->CRBN Recruits CRBN Block_Binding Competitive Antagonism BMS_986365->Block_Binding Ubiquitin Ubiquitin AR_protein->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targeted to Degradation AR Degradation Proteasome->Degradation Block_Binding->AR_protein Inhibits Androgen Binding

Caption: this compound's dual mechanism of AR antagonism and degradation.

In Vitro Performance: A Clear Margin of Victory for this compound

Head-to-head in vitro studies have consistently highlighted the superior potency of this compound. In assays measuring the inhibition of androgen-stimulated transcription of AR target genes, this compound was found to be approximately 100-fold more potent than enzalutamide.[6][7] This heightened potency translates to a more effective shutdown of the signaling pathways that drive prostate cancer cell growth.

Furthermore, in cell proliferation assays using various prostate cancer cell lines, this compound demonstrated 10 to 120-fold greater potency than enzalutamide at inhibiting AR-dependent proliferation.[6][7] Specifically, in VCaP and LNCaP cell lines, this compound inhibited R1881-stimulated proliferation with GI50 values of 11 nM and 4 nM, respectively, which were approximately 50- to 100-fold more potent than those observed for enzalutamide.[1]

In Vivo Efficacy: Overcoming Resistance in Preclinical Models

The superior in vitro performance of this compound has been corroborated in in vivo preclinical models. In xenograft models of advanced castration-resistant prostate cancer, including those with acquired resistance to enzalutamide, this compound achieved significant tumor volume reductions, ranging from 63% to 92%.[6] This suggests that the degradation of the androgen receptor by this compound is an effective strategy to overcome the resistance mechanisms that can render enzalutamide ineffective. While enzalutamide treatment can lead to an increase in AR protein levels in some models, this compound effectively maintains low levels of the receptor.[1][10]

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

Androgen Receptor Degradation Assay

Objective: To determine the concentration-dependent degradation of the androgen receptor by this compound.

Methodology:

  • Cell Culture: Prostate cancer cells (e.g., VCaP, LNCaP) are cultured in appropriate media supplemented with fetal bovine serum.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

  • Cell Lysis: Following treatment, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting or ELISA: Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane for Western blotting, or analyzed by ELISA. The membrane is probed with a primary antibody specific for the androgen receptor, followed by a secondary antibody.

  • Data Analysis: The intensity of the AR band is quantified and normalized to a loading control (e.g., GAPDH). The half-maximal degradation concentration (DC50) is calculated from the dose-response curve.[1]

Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of this compound and enzalutamide on prostate cancer cells.

Methodology:

  • Cell Seeding: Prostate cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound, enzalutamide, or vehicle control in the presence of a synthetic androgen (e.g., R1881) to stimulate proliferation.

  • Incubation: The plates are incubated for a period of 3 to 5 days.

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: The half-maximal growth inhibition concentration (GI50) is determined by plotting cell viability against the log of the compound concentration.[1][11]

In Vivo Xenograft Study

Objective: To evaluate the in vivo antitumor activity of this compound and enzalutamide.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.

  • Tumor Implantation: Prostate cancer cells or patient-derived xenograft (PDX) fragments are subcutaneously implanted into the flanks of the mice.

  • Tumor Growth and Randomization: Once tumors reach a predetermined size, the mice are randomized into treatment groups (e.g., vehicle control, this compound, enzalutamide).

  • Drug Administration: The compounds are administered orally at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size or after a predetermined treatment duration.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the vehicle control group.[12][13]

cluster_workflow Comparative Experimental Workflow Start Start: Prostate Cancer Cell Lines/PDX Models In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo AR_Degradation AR Degradation Assay (this compound) In_Vitro->AR_Degradation AR_Binding AR Binding Assay (Enzalutamide) In_Vitro->AR_Binding Transcription_Assay AR-Dependent Transcription Assay In_Vitro->Transcription_Assay Proliferation_Assay Cell Proliferation Assay In_Vitro->Proliferation_Assay Xenograft_Model Xenograft Tumor Model Establishment In_Vivo->Xenograft_Model Data_Analysis Comparative Data Analysis (DC50, IC50, GI50, TGI) AR_Degradation->Data_Analysis AR_Binding->Data_Analysis Transcription_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Treatment Drug Administration (this compound vs Enzalutamide) Xenograft_Model->Treatment Tumor_Growth Tumor Growth Measurement Treatment->Tumor_Growth Tumor_Growth->Data_Analysis Conclusion Conclusion: Efficacy Comparison Data_Analysis->Conclusion

Caption: Workflow for preclinical comparison of this compound and enzalutamide.

Conclusion

The preclinical data strongly suggests that this compound holds significant promise as a next-generation androgen receptor-targeted therapy. Its dual mechanism of action, leading to both inhibition and degradation of the AR, results in superior potency and efficacy compared to enzalutamide in head-to-head preclinical studies. The ability of this compound to overcome enzalutamide resistance in in vivo models is particularly noteworthy and supports its ongoing clinical development for the treatment of advanced prostate cancer. These findings provide a compelling rationale for further investigation into the clinical utility of this novel agent.

References

A Head-to-Head Showdown: BMS-986365 vs. Next-Generation AR Degraders in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The landscape of prostate cancer treatment is being reshaped by a new class of potent therapeutics: Androgen Receptor (AR) degraders. These molecules aim to overcome the resistance mechanisms that plague current AR-targeted therapies. This guide provides a detailed comparative analysis of Bristol Myers Squibb's BMS-986365 and other leading AR degraders, notably Arvinas's bavdegalutamide (B8270050) (ARV-110) and its successor, ARV-766. We delve into their mechanisms of action, preclinical efficacy, clinical data, and the experimental protocols underpinning these findings.

Mechanism of Action: A Shared Strategy with a Twist

Both this compound and the Arvinas degraders (ARV-110, ARV-766) are PROteolysis TArgeting Chimeras (PROTACs). These heterobifunctional molecules are designed to harness the cell's own machinery for protein disposal. They consist of a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for destruction by the proteasome.

A key distinction for this compound is its described dual mechanism of action. It not only initiates the degradation of the AR protein but also acts as a competitive antagonist of any residual AR.[1][2][3] This dual action is designed to provide a more profound and durable inhibition of AR signaling.[3] Both this compound and bavdegalutamide utilize the Cereblon (CRBN) E3 ligase for their activity.[1][4][5]

The evolution from bavdegalutamide to ARV-766 was driven by the need to target a broader range of AR mutations. While bavdegalutamide is effective against wild-type AR and several clinically relevant mutants, ARV-766 was specifically designed to also degrade the AR L702H mutation, a known mechanism of resistance.

cluster_0 PROTAC-mediated AR Degradation cluster_1 Downstream Effects AR_Degrader AR Degrader (e.g., this compound, ARV-110) Ternary_Complex Ternary Complex (AR-Degrader-E3) AR_Degrader->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation AR_Signaling Inhibition of AR Signaling Degradation->AR_Signaling Gene_Expression Suppression of AR Target Genes (e.g., PSA) AR_Signaling->Gene_Expression Cell_Growth Inhibition of Tumor Cell Proliferation Gene_Expression->Cell_Growth Apoptosis Induction of Apoptosis Cell_Growth->Apoptosis

Fig. 1: Mechanism of PROTAC-mediated Androgen Receptor degradation.

Preclinical Performance: A Quantitative Comparison

Preclinical studies have demonstrated the potent activity of these AR degraders in various prostate cancer cell lines and animal models. The data highlights their ability to induce robust AR degradation and inhibit tumor growth, often outperforming standard-of-care agents like enzalutamide (B1683756).

Table 1: In Vitro Degradation and Proliferation Inhibition

CompoundCell LineDC₅₀ (AR Degradation)IC₅₀ (Proliferation)Comparator (Enzalutamide) IC₅₀Reference
This compound Multiple PCa linesPotent, rapid, selective10-120x more potent than enzalutamide-[1][6][7]
Bavdegalutamide (ARV-110) VCaP< 1 nMLow nanomolar-[8][9]
Bavdegalutamide (ARV-110) LNCaP~1 nM--[9]
ARD-61 (PROTAC) LNCaP8.0 nM~100-fold more sensitive than enzalutamide-[10]

Table 2: In Vivo Tumor Growth Inhibition

CompoundModelDosageTumor Growth Inhibition (TGI)Comparator (Enzalutamide) TGIReference
This compound CRPC & therapy-resistant PDX-63-92% tumor volume reductionLess effective[7]
Bavdegalutamide (ARV-110) VCaP Xenograft1 mg/kg PO QD>90% AR degradation-[8][9]
Bavdegalutamide (ARV-110) Enzalutamide-resistant VCaP-Robust TGIIneffective[5][11]
Bavdegalutamide (ARV-110) Patient-derived xenograft-Greater TGI than enzalutamide-[5]

Clinical Insights: Efficacy in Advanced Prostate Cancer

Both this compound and the Arvinas degraders have shown promising anti-tumor activity in heavily pretreated patients with metastatic castration-resistant prostate cancer (mCRPC).

Table 3: Clinical Activity of AR Degraders in mCRPC

CompoundPhasePatient PopulationKey Efficacy EndpointReference
This compound Phase 1/2Heavily pretreated mCRPCReduced PSA levels, including in patients with WT AR.[1][2] Antitumor activity regardless of AR gene alterations.[12][1][2][12]
Bavdegalutamide (ARV-110) Phase 1/2Heavily pretreated mCRPC (median 4 prior lines)Antitumor activity, particularly in patients with T878X and H875Y AR mutations.[13][13][14]
ARV-766 Phase 1/2mCRPC with AR LBD mutations43% of evaluable patients showed a PSA decline of ≥50%.[15][15]

This compound is currently in a Phase 3 trial (rechARge), comparing it against the investigator's choice of therapy in patients who have failed one prior AR pathway inhibitor.[6][12]

cluster_BMS This compound Development cluster_ARV Arvinas AR Degrader Pipeline BMS_preclinical Preclinical - Potent AR degradation & antagonism - Outperforms enzalutamide in vivo - Active in resistant models BMS_phase1 Phase 1/2 - Well-tolerated - PSA reduction in heavily  pretreated mCRPC - Active regardless of AR status BMS_preclinical->BMS_phase1 BMS_phase3 Phase 3 (rechARge) - Vs. investigator's choice - Post-1 prior ARPI BMS_phase1->BMS_phase3 ARV110_preclinical ARV-110 (Bavdegalutamide) Preclinical - Potent & selective AR degradation - Active in enzalutamide-resistant models ARV110_phase1 ARV-110 Phase 1/2 - Antitumor activity - Benefit in AR T878X/H875Y mutants ARV110_preclinical->ARV110_phase1 ARV766_dev ARV-766 Development - Designed to degrade AR L702H mutant ARV110_phase1->ARV766_dev Informs next-gen degrader ARV766_phase1 ARV-766 Phase 1/2 - Promising activity in patients  with AR LBD mutations (≥50% PSA  decline in 43%) ARV766_dev->ARV766_phase1

Fig. 2: Comparative development pathways of this compound and Arvinas AR degraders.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of these findings. Below are generalized protocols for key experiments used to evaluate AR degraders.

Western Blot for AR Degradation

Objective: To quantify the reduction of AR protein levels in prostate cancer cells following treatment with a degrader.

Methodology:

  • Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, VCaP) are cultured to 70-80% confluency. Cells are then treated with the AR degrader at various concentrations (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 24 hours). A vehicle control (e.g., DMSO) is run in parallel.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with a primary antibody specific for the Androgen Receptor. A primary antibody for a loading control (e.g., GAPDH, β-actin) is also used.

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: The intensity of the AR band is normalized to the loading control. The percentage of AR degradation is calculated relative to the vehicle-treated control. The DC₅₀ (the concentration at which 50% of the protein is degraded) is then determined.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To measure the effect of AR degraders on the proliferation of prostate cancer cells.

Methodology:

  • Cell Seeding: Prostate cancer cells are seeded into 96-well plates at an optimized density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the AR degrader or a comparator drug (e.g., enzalutamide).

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 5-7 days).

  • Viability Measurement: The number of viable cells is determined using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels. Luminescence is read on a plate reader.

  • Analysis: The data is normalized to vehicle-treated controls. The IC₅₀ (the concentration that inhibits 50% of cell growth) is calculated using non-linear regression analysis.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of an AR degrader in a living organism.

Methodology:

  • Tumor Implantation: Immunocompromised mice (e.g., NSG or nude mice) are subcutaneously implanted with prostate cancer cells (e.g., VCaP) or patient-derived xenograft (PDX) fragments.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). The mice are then randomized into treatment and control groups.

  • Dosing: The AR degrader is administered to the treatment group, typically via oral gavage, at predetermined doses and schedules (e.g., once daily). The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treated and vehicle groups. Tumors may also be harvested for pharmacodynamic analysis (e.g., Western blot for AR levels).

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials cell_culture Prostate Cancer Cell Lines (LNCaP, VCaP, etc.) western Western Blot (AR Degradation Assay) cell_culture->western proliferation Proliferation Assay (CellTiter-Glo) cell_culture->proliferation dc50 Determine DC₅₀ western->dc50 ic50 Determine IC₅₀ proliferation->ic50 xenograft Xenograft/PDX Model Establishment dc50->xenograft Proceed if potent ic50->xenograft dosing Oral Dosing with AR Degrader xenograft->dosing monitoring Tumor Volume & Body Weight Monitoring dosing->monitoring tgi Calculate Tumor Growth Inhibition (TGI) monitoring->tgi pd_analysis Pharmacodynamic Analysis (e.g., AR levels in tumor) monitoring->pd_analysis clinical clinical tgi->clinical Advance to Clinic phase1 Phase 1 (Safety, PK/PD) phase2 Phase 2 (Efficacy, Dose Expansion) phase1->phase2 phase3 Phase 3 (Pivotal Efficacy Trial) phase2->phase3

Fig. 3: General experimental workflow for the evaluation of AR degraders.

References

A Comparative Guide to Androgen Receptor Degraders: Validating Efficacy in Patient-Derived Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate cancer treatment is evolving, with a new class of therapeutics known as Androgen Receptor (AR) degraders showing significant promise in overcoming resistance to traditional AR pathway inhibitors. This guide provides an objective comparison of a leading AR degrader, BMS-986365, with its key alternatives, ARV-110 (bavdegalutamide) and ARV-766. The focus is on the validation of their AR degradation capabilities supported by experimental data from patient-derived samples, offering a clear perspective on their performance and methodologies.

Introduction to Androgen Receptor Degraders

Androgen receptor signaling is a critical driver of prostate cancer progression. While AR pathway inhibitors (ARPIs) have been a cornerstone of treatment, resistance often develops through mechanisms such as AR mutations, amplification, and the emergence of splice variants. AR degraders, a novel class of molecules, aim to overcome this resistance by inducing the ubiquitination and subsequent proteasomal degradation of the AR protein, thereby eliminating it from the cancer cell.

This guide will delve into the specifics of three prominent AR degraders:

  • This compound (CC-94676): A first-in-class, orally bioavailable, heterobifunctional molecule with a dual mechanism of action that both degrades and competitively inhibits the AR.[1] It utilizes the cereblon (CRBN) E3 ligase to facilitate AR degradation.[1][2]

  • ARV-110 (Bavdegalutamide): A PROteolysis TArgeting Chimera (PROTAC) that recruits the cereblon-containing E3 ubiquitin ligase to induce the degradation of wild-type AR and clinically relevant mutants.[3][4][5][6]

  • ARV-766: A second-generation PROTAC AR degrader designed to target both wild-type AR and a broader range of clinically relevant AR mutants, including those associated with resistance to other therapies.[7][8]

Comparative Performance in Patient-Derived Xenograft (PDX) Models

Patient-derived xenografts (PDXs), which involve the implantation of patient tumor tissue into immunodeficient mice, are considered a high-fidelity preclinical model for evaluating anti-cancer therapies. The following tables summarize the quantitative data on the efficacy of this compound, ARV-110, and ARV-766 in prostate cancer PDX models.

Table 1: In Vitro and In Vivo AR Degradation and Anti-Tumor Activity
CompoundModel SystemKey FindingsReference
This compound Therapy-resistant PDX modelsAchieved 63-92% tumor volume reductions.[9]
Cell line- and patient-derived xenograft modelsDemonstrated on-target activity by degrading AR, suppressing AR signaling, and inhibiting tumor growth.[10][11][12]
ARV-110 Enzalutamide-insensitive PDX model (TM00298)Showed significant tumor growth inhibition.[13]
AR-expressing PDX mouse modelExhibited substantial AR degradation and greater tumor growth inhibition compared to enzalutamide (B1683756).[3][4][5][6]
Enzalutamide-resistant VCaP tumor modelDemonstrated in vivo efficacy and reduction of AR-target gene expression with tumor growth inhibition of 60-70% at 3-10 mg/kg.[14]
ARV-766 LNCaP and VCaP xenograft modelsSignificantly and dose-dependently inhibited tumor growth.
Enzalutamide-insensitive non-castrated VCaP modelShowed robust tumor growth inhibition.
Table 2: Comparative Potency and Efficacy
FeatureThis compoundARV-110 (Bavdegalutamide)ARV-766Reference
Mechanism Dual: AR degrader and antagonist (cereblon E3 ligase)PROTAC AR degrader (cereblon E3 ligase)PROTAC AR degrader (cereblon E3 ligase)[1][2]
Potency vs. Enzalutamide ~100-fold more potent in inhibiting androgen-stimulated transcription; 10- to 120-fold more potent in inhibiting AR-dependent proliferation.More efficiently inhibits AR target gene transcription and AR-dependent proliferation.Demonstrates robust tumor growth inhibition where enzalutamide has limited efficacy.[9]
Activity against AR mutants Effective against both wild-type and most clinically relevant mutant forms of the receptor.Degrades wild-type AR and most clinically relevant mutants.Degrades wild-type AR and a broader range of clinically relevant mutants, including L702H.[2][15]
In Vivo AR Degradation Maintained low levels of AR protein in mCRPC models where enzalutamide increased AR protein.Greater than 90% AR degradation observed in vivo at a 1 mg/kg oral dose.Robustly degrades AR with >90% maximum degradation at efficacious doses.[12][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for key experiments used to validate AR degradation in patient-derived samples.

Western Blot Analysis for AR Degradation in PDX Tumors

This protocol outlines the general steps for quantifying AR protein levels in PDX tumor tissues following treatment with AR degraders.

  • Tissue Lysis and Protein Extraction:

    • Excised PDX tumor tissues are snap-frozen in liquid nitrogen and stored at -80°C.

    • Frozen tumor tissue is homogenized in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • The lysate is incubated on ice for 30 minutes with periodic vortexing to ensure complete cell lysis.

    • The lysate is then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • The supernatant containing the soluble protein is carefully transferred to a new pre-chilled tube.[16]

  • Protein Quantification:

    • The total protein concentration of each lysate is determined using a BCA protein assay kit, following the manufacturer's instructions. This step is critical for ensuring equal protein loading in each lane of the gel.[16]

  • SDS-PAGE and Western Blotting:

    • Protein samples are prepared by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

    • Equal amounts of protein (typically 20-30 µg) are loaded per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

    • The proteins are separated by size via electrophoresis.

    • The separated proteins are then transferred from the gel to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for AR (e.g., AR-N20) overnight at 4°C with gentle agitation.

    • The membrane is washed three times for 5-10 minutes each with TBST.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection and Quantification:

    • After further washing steps, an enhanced chemiluminescence (ECL) substrate is applied to the membrane.

    • The chemiluminescent signal is detected using an imaging system.

    • The intensity of the bands corresponding to AR is quantified using densitometry software. AR protein levels are normalized to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading. The percentage of AR degradation is calculated relative to vehicle-treated control samples.

Immunohistochemistry (IHC) for AR in PDX Tumors

IHC provides a valuable method for assessing the in-situ expression and localization of AR protein within the tumor microenvironment of PDX models.

  • Tissue Preparation:

    • PDX tumor tissues are fixed in 4% paraformaldehyde and embedded in paraffin.

    • 4 µm-thick sections are cut from the paraffin-embedded blocks and mounted on glass slides.[17]

  • Antigen Retrieval:

    • The slides are deparaffinized and rehydrated through a series of xylene and graded alcohol washes.

    • Antigen retrieval is performed by heating the slides in a citrate-based buffer (pH 6.0) to unmask the antigenic sites.

  • Immunostaining:

    • Endogenous peroxidase activity is blocked by incubating the slides in a hydrogen peroxide solution.

    • The slides are then blocked with a protein block solution (e.g., normal goat serum) to minimize non-specific antibody binding.

    • The slides are incubated with a primary antibody against AR at a predetermined optimal dilution overnight at 4°C.

    • After washing, the slides are incubated with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Visualization and Analysis:

    • The antigen-antibody complex is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the target protein.

    • The slides are counterstained with hematoxylin (B73222) to visualize the cell nuclei.

    • The stained slides are then dehydrated, cleared, and mounted.

    • The intensity and percentage of AR-positive cells are assessed by a pathologist to evaluate the extent of AR degradation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, created using Graphviz (DOT language), illustrate the mechanism of action of AR degraders and a typical experimental workflow for their validation.

AR_Degrader_Mechanism cluster_cell Prostate Cancer Cell AR_Degrader AR Degrader (e.g., this compound, ARV-110) Ternary_Complex Ternary Complex (AR-Degrader-E3) AR_Degrader->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Recruited Polyubiquitinated_AR Polyubiquitinated AR Ternary_Complex->Polyubiquitinated_AR Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitinated_AR Proteasome Proteasome Polyubiquitinated_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Cell_Death Apoptosis & Inhibition of Proliferation Degraded_AR->Cell_Death Leads to

Caption: Mechanism of action for PROTAC-based Androgen Receptor degraders.

PDX_Validation_Workflow cluster_assays Validation Assays Patient_Tumor Patient Tumor Sample PDX_Establishment Establishment of PDX Model in Immunodeficient Mice Patient_Tumor->PDX_Establishment Treatment_Groups Treatment Groups (Vehicle, this compound, Alternatives) PDX_Establishment->Treatment_Groups Tumor_Monitoring Tumor Volume Monitoring Treatment_Groups->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis Tumor_Monitoring->Endpoint_Analysis Western_Blot Western Blot (AR Protein Levels) Endpoint_Analysis->Western_Blot IHC Immunohistochemistry (AR Localization) Endpoint_Analysis->IHC PK_PD Pharmacokinetics & Pharmacodynamics Endpoint_Analysis->PK_PD

Caption: Experimental workflow for validating AR degradation in PDX models.

Conclusion

This compound, ARV-110, and ARV-766 represent a significant advancement in the treatment of prostate cancer, particularly in overcoming resistance to current therapies. Preclinical data from patient-derived xenograft models, a highly relevant translational research platform, demonstrates their potent ability to degrade the Androgen Receptor, leading to significant anti-tumor activity. While all three agents show promise, ARV-766's broader activity against resistance-conferring AR mutations may offer an advantage in certain patient populations. The dual-action mechanism of this compound, combining degradation with antagonism, also presents a compelling therapeutic strategy.

The continued clinical development and head-to-head comparisons of these AR degraders will be crucial in defining their optimal roles in the management of advanced prostate cancer. The experimental protocols and comparative data presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance this exciting class of therapeutics.

References

Preclinical Evaluation of BMS-986365: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, publicly available preclinical data on the evaluation of BMS-986365 in combination with other therapeutic agents is limited. The majority of existing research focuses on the compound's potent activity as a monotherapy and its comparison with the standard-of-care androgen receptor (AR) antagonist, enzalutamide.

This guide provides a comprehensive summary of the available preclinical data for this compound, offering insights into its mechanism of action, efficacy, and experimental protocols to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual-Acting Androgen Receptor Ligand-Directed Degrader

This compound is a first-in-class, orally bioavailable, heterobifunctional molecule.[1] It is designed to act as both a high-affinity AR antagonist and a potent degrader of the AR protein.[2] This dual mechanism is achieved through a unique structure comprising two key moieties:

  • An AR binding moiety that competitively binds to the ligand-binding domain (LBD) of the AR, thereby inhibiting its function.[1][2]

  • A cereblon (CRBN)-binding moiety that recruits the CRL4CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2]

This dual action allows this compound to not only block AR signaling but also eliminate the AR protein, a key driver of prostate cancer growth.[1] This mechanism has shown potential to overcome resistance to existing AR pathway inhibitors (ARPIs).[3]

Signaling Pathway of this compound

BMS986365_Mechanism cluster_cell Prostate Cancer Cell BMS986365 This compound AR Androgen Receptor (AR) BMS986365->AR 1. Antagonism: Binds to AR LBD CRBN Cereblon (CRBN) E3 Ligase Complex BMS986365->CRBN 2. Recruitment AR_signaling AR Signaling (Gene Transcription, Cell Growth) BMS986365->AR_signaling Inhibits AR->CRBN Ternary Complex Formation AR_Ub Ubiquitinated AR AR->AR_signaling Androgen-driven CRBN->AR 3. Ubiquitination Proteasome Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Ub Ubiquitin AR_Ub->Proteasome 4. Proteasomal Degradation Inhibition->AR_signaling Prevents in_vivo_workflow cluster_workflow In Vivo Xenograft Model Workflow start Establishment of Prostate Cancer Xenografts in Immunocompromised Mice randomization Randomization of Mice into Treatment Groups (e.g., Vehicle, Enzalutamide, this compound) start->randomization treatment Daily Oral Administration of Investigational Agents randomization->treatment monitoring Tumor Volume Measurement and Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition/Regression, Pharmacodynamic Markers (AR levels) monitoring->endpoint

References

A Comparative Guide to the In Vivo Potency of BMS-986365 and Other Androgen Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo potency of BMS-986365, a first-in-class dual androgen receptor (AR) ligand-directed degrader and antagonist, with other AR inhibitors. The information is supported by preclinical experimental data to aid in the evaluation of these compounds for prostate cancer research and development.

Introduction to this compound

This compound (also known as CC-94676) is an orally bioavailable, heterobifunctional molecule designed to both degrade and competitively inhibit the androgen receptor.[1] It consists of an AR-binding moiety linked to a cereblon (CRBN)-binding moiety, which recruits the CRL4CRBN E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent proteasomal degradation.[1][2][3][4] This dual mechanism of action offers a potential advantage over traditional AR antagonists, particularly in the context of resistance mechanisms such as AR overexpression and mutations.[2]

In Vivo Potency Comparison

Preclinical studies have demonstrated the significant in vivo potency of this compound, primarily in comparison to the widely used second-generation AR inhibitor, enzalutamide (B1683756). Data for other prominent AR inhibitors, including apalutamide (B1683753) and darolutamide, is also presented to provide a broader context.

It is important to note that the following data is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited. Variations in cell line models, drug dosages, and treatment durations should be considered when interpreting the results.

Cell Line-Derived Xenograft (CDX) Models
CompoundProstate Cancer Cell LineMouse ModelDosageTreatment DurationTumor Growth Inhibition (TGI)Reference
This compound VCaP (Enzalutamide-Resistant)NSGNot specifiedNot specifiedSignificant tumor growth inhibition[5]
Enzalutamide PC-3Not specified5 mg/kg/day (i.p.)21 days5% (vs. vehicle)[6]
Enzalutamide LNCaPZebrafish5 µMNot specifiedSignificantly decreased testosterone-induced proliferation[7]
Apalutamide LNCaPNude (castrated)10 mg/kg (i.p.)2-3 weeksHigher impact on tumor weight with Chloroquine[8][9]
Darolutamide KuCaP-1 (AR W742C mutant)Not specified40 or 100 mg/kg (oral, twice daily)68 days45% (40 mg/kg), 26% (100 mg/kg)[10]
Darolutamide LAPC-4Not specifiedNot specifiedNot specifiedSignificant reduction in tumor growth[11]

Note: TGI values represent the percentage reduction in tumor volume or weight compared to the vehicle control group at the end of the study, unless otherwise specified.

Patient-Derived Xenograft (PDX) Models

This compound has also demonstrated robust anti-tumor activity in patient-derived xenograft models of castration-sensitive and therapy-resistant castration-resistant prostate cancer (CRPC).[5][12] Specific quantitative data from these studies is not publicly available in a comparative format.

Key Experimental Protocols

The following are generalized protocols for establishing common prostate cancer xenograft models used in the evaluation of AR inhibitors. Specific parameters may vary between individual studies.

LNCaP Xenograft Model
  • Cell Culture: LNCaP cells, which are androgen-sensitive human prostate adenocarcinoma cells, are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[13]

  • Cell Preparation: Cells are harvested during the exponential growth phase. A cell suspension is prepared, and viability is confirmed to be high (typically >95%).[14]

  • Animal Model: Immunocompromised mice, such as athymic nude or NOD-SCID mice, are used.[13][14]

  • Implantation: A specific number of cells (e.g., 1 million) are mixed with a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[14]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Treatment is typically initiated when tumors reach a specified volume (e.g., 100-150 mm³).[14]

VCaP Xenograft Model
  • Cell Culture: VCaP cells, derived from a vertebral metastatic lesion of prostate cancer, are cultured in appropriate media. These cells express wild-type AR and can be grown in an androgen-independent manner.[15][16]

  • Cell Preparation and Implantation: Similar to the LNCaP model, a viable cell suspension is prepared and injected subcutaneously into immunocompromised mice (e.g., SCID mice).[17]

  • Androgen-Independent Model Development: To model castration resistance, mice can be castrated once tumors are established. The tumors will initially regress and then regrow, establishing an androgen-independent phenotype.[17]

  • Tumor Growth Monitoring: Tumor growth is monitored, and treatment can be initiated at a predetermined tumor volume.[17]

Signaling Pathways and Mechanism of Action

Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. The binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR's ligand-binding domain (LBD) triggers a conformational change, leading to its translocation to the nucleus. In the nucleus, the AR binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of genes involved in cell growth, proliferation, and survival.

AR_Signaling_Pathway Androgen Receptor (AR) Signaling Pathway Androgen Androgens (Testosterone, DHT) AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) Androgen->AR_cytoplasm Binds to LBD AR_nucleus AR (Nucleus) AR_cytoplasm->AR_nucleus Translocation ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth, Proliferation, Survival Gene_Transcription->Cell_Growth Leads to

Caption: Simplified diagram of the androgen receptor signaling pathway.

Mechanism of Action of this compound

This compound exhibits a dual mechanism of action that differentiates it from traditional AR inhibitors.

BMS986365_MOA Mechanism of Action of this compound cluster_antagonism Competitive Antagonism cluster_degradation AR Degradation BMS_antagonist This compound (AR Binding Moiety) AR_LBD AR Ligand-Binding Domain (LBD) BMS_antagonist->AR_LBD Binds to Androgen Androgens Androgen->AR_LBD Blocked BMS_degrader This compound AR Androgen Receptor (AR) BMS_degrader->AR Binds to AR CRBN Cereblon (CRBN) E3 Ligase Complex BMS_degrader->CRBN Recruits Ubiquitin Ubiquitin AR->Ubiquitin Ubiquitination CRBN->Ubiquitin Proteasome Proteasome Ubiquitin->Proteasome Targeted for Degradation Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades

Caption: Dual mechanism of action of this compound.

Summary and Conclusion

This compound is a potent, orally active AR degrader and antagonist that has demonstrated superior preclinical in vivo activity compared to enzalutamide in various prostate cancer models, including those with acquired resistance.[2] Its dual mechanism of action, which involves both competitive inhibition of the AR ligand-binding domain and cereblon-mediated proteasomal degradation of the AR protein, represents a promising strategy to overcome resistance to current AR-targeted therapies.[1]

While the available data strongly supports the enhanced potency of this compound, further direct comparative studies with a broader range of AR inhibitors under standardized in vivo conditions would be beneficial for a more definitive assessment of its relative efficacy. The experimental protocols provided in this guide offer a foundational understanding for designing and interpreting such preclinical studies. The unique mechanism of action of this compound warrants its continued investigation as a potential next-generation therapeutic for advanced prostate cancer.

References

Navigating Resistance: A Comparative Guide to BMS-986365 and Other Androgen Receptor-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metastatic castration-resistant prostate cancer (mCRPC) treatment is continually evolving, with the androgen receptor (AR) remaining a critical therapeutic target. However, the emergence of resistance to standard-of-care AR-targeted therapies such as enzalutamide (B1683756) and abiraterone (B193195) presents a significant clinical challenge. This guide provides a comprehensive comparison of BMS-986365, a novel AR-targeting agent, with other AR-targeted therapies, focusing on its efficacy in overcoming resistance. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways to inform future research and drug development efforts.

A Dual-Action Approach to Overcoming Resistance

This compound is a first-in-class, orally bioavailable, heterobifunctional molecule that exhibits a dual mechanism of action against the androgen receptor. It acts as both a potent AR antagonist and a targeted AR degrader.[1] This dual functionality allows this compound to not only competitively inhibit AR activity but also to promote the irreversible degradation of the AR protein.[1]

The molecule consists of an AR-binding moiety that antagonizes the AR ligand-binding domain (LBD) and a cereblon (CRBN)-binding moiety.[1] The latter recruits the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[2] This degradation is effective against both wild-type and mutant forms of the AR, a key factor in its potential to overcome resistance.[2][3]

Preclinical Performance: A Quantitative Comparison

Preclinical studies have demonstrated the superior potency of this compound compared to enzalutamide in various prostate cancer models, including those resistant to conventional AR pathway inhibitors (ARPIs).

Parameter This compound Enzalutamide Reference
AR Degradation (DC50) 10 - 40 nMNot Applicable[4]
Inhibition of AR-dependent Proliferation 10 to 120-fold more potent than enzalutamide-[4]
Inhibition of AR Target Gene Transcription ~100-fold more potent than enzalutamide-[4]

Table 1: Comparative Preclinical Potency of this compound and Enzalutamide.

In vivo studies using patient-derived xenograft (PDX) models of enzalutamide-resistant mCRPC have shown significant tumor growth inhibition with this compound treatment.

Model Treatment Tumor Volume Reduction Reference
Enzalutamide-Resistant PDXThis compound63-92%[4]

Table 2: In Vivo Efficacy of this compound in Enzalutamide-Resistant Models.

While direct comparative IC50 values for this compound, enzalutamide, and abiraterone across a standardized panel of cell lines are not yet available in a single publication, the existing data strongly suggest the superior preclinical activity of this compound, particularly in resistant settings.

Clinical Efficacy in Heavily Pretreated Patients

The clinical activity of this compound has been evaluated in a Phase 1 study (NCT04428788) in heavily pretreated mCRPC patients who had progressed on prior ARPIs and taxane (B156437) chemotherapy.[5]

Dose (BID) PSA50 Response Rate Median rPFS (months) Reference
400 mg25%5.5[5]
600 mg20%5.5[5]
900 mg50%8.3[5]

Table 3: Clinical Activity of this compound in a Phase 1 Trial. (BID: twice daily; PSA50: ≥50% decline in prostate-specific antigen; rPFS: radiographic progression-free survival)

Notably, anti-tumor activity was observed regardless of the AR LBD mutational status, and responses were seen in patients who had received both enzalutamide and abiraterone.[1][5]

Experimental Protocols

To facilitate the replication and further investigation of the findings presented, this section details the methodologies for key experiments used in the evaluation of this compound and other AR-targeted therapies.

Generation of Enzalutamide-Resistant Cell Lines

A common method for developing enzalutamide-resistant prostate cancer cell lines involves continuous exposure of parental cells to gradually increasing concentrations of the drug.

  • Cell Culture: Culture parental prostate cancer cells (e.g., LNCaP, C4-2B) in their recommended growth medium.

  • Initial IC50 Determination: Determine the initial half-maximal inhibitory concentration (IC50) of enzalutamide for the parental cell line using a cell viability assay (e.g., MTT or MTS assay).

  • Continuous Drug Exposure: Begin continuous treatment of the parental cells with enzalutamide at a concentration below the IC50 (e.g., IC20-IC30).

  • Dose Escalation: Once the cells adapt and resume normal proliferation, gradually increase the concentration of enzalutamide. This process may take several months.

  • Monitoring Resistance: Periodically assess the IC50 of the cell population to monitor the development of resistance. A significant increase in IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.[6]

  • Maintenance: Maintain the resistant cell line in a medium containing a maintenance dose of enzalutamide to preserve the resistant phenotype.[6]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., this compound, enzalutamide) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot for Androgen Receptor Degradation

Western blotting is used to detect and quantify the levels of specific proteins, in this case, the androgen receptor.

  • Cell Lysis: Treat cells with the compounds of interest for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the androgen receptor overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.[6]

Patient-Derived Xenograft (PDX) Models

PDX models involve the implantation of patient tumor tissue into immunodeficient mice, providing a more clinically relevant in vivo model.

  • Tumor Acquisition: Obtain fresh tumor tissue from consenting patients (e.g., from a biopsy or surgical resection).

  • Implantation: Implant small fragments of the tumor tissue subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Passaging: Monitor the mice for tumor growth. Once the tumors reach a certain size, they can be harvested and passaged into new cohorts of mice for expansion.

  • Drug Efficacy Studies: Once the PDX line is established, tumor-bearing mice can be randomized into treatment groups to evaluate the efficacy of different drugs. Treatment can be administered via various routes (e.g., oral gavage, intraperitoneal injection).

  • Tumor Volume Measurement: Monitor tumor volume regularly using calipers.

  • Data Analysis: At the end of the study, tumors can be harvested for further analysis (e.g., histology, western blotting, RNA sequencing) to assess the drug's effect on the tumor microenvironment and signaling pathways.

Signaling Pathways and Mechanisms of Action

The androgen receptor signaling pathway is central to the growth and survival of prostate cancer cells. Resistance to AR-targeted therapies often involves the reactivation of this pathway through various mechanisms.

Figure 1: Androgen Receptor Signaling and Therapeutic Intervention. This diagram illustrates the canonical AR signaling pathway, mechanisms of resistance through the AR-V7 splice variant, and the points of intervention for enzalutamide and this compound.

This compound's dual mechanism of action provides a two-pronged attack on AR signaling. As an antagonist, it competes with androgens for binding to the AR LBD. As a degrader, it hijacks the cell's protein disposal machinery to eliminate the AR protein altogether.

BMS986365_Mechanism cluster_bms This compound cluster_cellular_machinery Cellular Machinery cluster_outcomes Outcomes BMS_molecule AR-binding Moiety Linker CRBN-binding Moiety AR_protein Androgen Receptor (Wild-type or Mutant) BMS_molecule:f0->AR_protein Binds CRBN_complex CRL4-CRBN E3 Ubiquitin Ligase BMS_molecule:f2->CRBN_complex Recruits AR_inhibition AR Signaling Inhibition BMS_molecule:f0->AR_inhibition Directly Inhibits Proteasome Proteasome AR_protein->Proteasome Targeted to CRBN_complex->AR_protein Ubiquitinates AR_degradation AR Protein Degradation Proteasome->AR_degradation Apoptosis Tumor Cell Apoptosis AR_degradation->Apoptosis AR_inhibition->Apoptosis

Figure 2: Dual Mechanism of Action of this compound. This workflow demonstrates how this compound simultaneously acts as an AR antagonist and induces AR protein degradation, leading to enhanced anti-tumor activity.

Conclusion

This compound represents a promising therapeutic strategy for patients with mCRPC who have developed resistance to current AR-targeted therapies. Its unique dual mechanism of action, combining AR antagonism with targeted AR degradation, allows it to overcome key resistance mechanisms, including those involving AR mutations and overexpression. The preclinical and early clinical data presented in this guide highlight the potential of this compound to provide a new standard of care for this challenging patient population. Further clinical investigation, including the ongoing Phase 3 rechARge trial (NCT06764485), will be crucial in fully defining its role in the treatment of advanced prostate cancer. The experimental protocols and pathway diagrams provided herein serve as a resource for the scientific community to further explore and build upon these important findings.

References

Independent Validation of BMS-986365 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational androgen receptor (AR) degrader BMS-986365 with the established AR inhibitor enzalutamide (B1683756). The information is compiled from publicly available preclinical and clinical research findings to support independent validation and further investigation.

Executive Summary

This compound is a first-in-class, orally bioavailable, heterobifunctional molecule with a dual mechanism of action that involves both the degradation and competitive inhibition of the androgen receptor.[1] Preclinical studies have demonstrated its potential to overcome resistance to current AR pathway inhibitors (ARPIs).[2][3] Clinical data from early phase trials in heavily pretreated metastatic castration-resistant prostate cancer (mCRPC) patients have shown promising anti-tumor activity.[4][5] This guide presents a side-by-side comparison of this compound with enzalutamide, a standard-of-care AR inhibitor, based on available research data.

Data Presentation

Preclinical Performance: this compound vs. Enzalutamide
ParameterThis compoundEnzalutamideReference(s)
Mechanism of Action Dual: AR Degrader & AntagonistAR Antagonist[1][6]
AR Degradation (DC50) 10-40 nMNot Applicable[1][2][3]
AR Binding Affinity (Ki) 3.6 nM47.0 nM[7]
AR Binding Affinity (IC50) Not explicitly stated16.0 ± 2.1 nM to 21.4 ± 4.4 nM[8][9]
Inhibition of AR Target Gene Transcription ~100-fold more potent than enzalutamide-[2][3]
Inhibition of AR-dependent Cell Proliferation 10 to 120-fold more potent than enzalutamide-[2]
In Vivo Anti-Tumor Activity (Xenograft Models) Tumor volume reductions of 63-92% in therapy-resistant PDX modelsShowed less efficacy in enzalutamide-resistant models[2][3][7]
Clinical Efficacy in mCRPC: this compound vs. Enzalutamide
ParameterThis compound (Phase I/II, Heavily Pretreated)Enzalutamide (Various Studies, Pre- & Post-Chemotherapy)Reference(s)
Patient Population mCRPC, progressed on ≥1 ARPI and taxane (B156437) chemotherapymCRPC, both chemotherapy-naïve and docetaxel-pretreated[10][11][12][13]
PSA50 Response Rate 32% (across 400-900 mg BID doses); 50% (at 900 mg BID)25.4% (docetaxel-pretreated); 43.2% (chemotherapy-naïve, real-world); 54% (AFFIRM trial, post-docetaxel); 78% (PREVAIL trial, chemo-naïve)[5][10][12][14]
Median Radiographic Progression-Free Survival (rPFS) 6.3 months (across 400-900 mg BID doses); 8.3 months (at 900 mg BID); 16.5 months (chemo-naïve subgroup)3.3 months (docetaxel-pretreated, real-world); Not reached (chemotherapy-naïve, PREVAIL trial vs 3.9 months for placebo)[5][10][12][13]

Experimental Protocols

AR Degradation Assay (Western Blot)
  • Cell Lines: Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Lysis: Cells are harvested and lysed to extract total protein.

  • Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used.

  • Detection: The signal is detected using a chemiluminescent substrate and imaged. Protein bands are quantified using densitometry.

  • Analysis: The level of AR protein in treated cells is compared to the vehicle control to determine the extent of degradation. DC50 values (the concentration at which 50% of the protein is degraded) are calculated.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.

  • Cell Implantation: Human prostate cancer cells (e.g., VCaP) or patient-derived xenograft (PDX) tissues are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment groups and administered this compound, enzalutamide, or vehicle control orally at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed differences.

Mandatory Visualization

BMS986365_Mechanism_of_Action This compound Dual Mechanism of Action cluster_BMS This compound cluster_AR_Pathway Androgen Receptor (AR) Signaling cluster_Degradation Proteasomal Degradation Pathway BMS This compound AR_Binder AR Binding Moiety BMS->AR_Binder contains CRBN_Binder Cereblon (CRBN) Binding Moiety BMS->CRBN_Binder contains AR Androgen Receptor (AR) CRBN Cereblon (CRBN) E3 Ligase Complex AR_Binder->AR binds & antagonizes CRBN_Binder->CRBN recruits AR_complex AR-Androgen Complex AR->AR_complex Proteasome Proteasome AR->Proteasome degradation Androgen Androgen Androgen->AR Nucleus Nucleus AR_complex->Nucleus translocation DNA DNA (AREs) Nucleus->DNA binds Gene_Transcription Gene Transcription (Tumor Growth) DNA->Gene_Transcription CRBN->AR Ubiquitination Ubiquitin Ubiquitin Degraded_AR Degraded AR Proteasome->Degraded_AR

Caption: this compound's dual action: AR antagonism and CRBN-mediated degradation.

Enzalutamide_Mechanism_of_Action Enzalutamide Mechanism of Action Enzalutamide Enzalutamide AR Androgen Receptor (AR) Enzalutamide->AR inhibits androgen binding AR_complex AR-Androgen Complex Enzalutamide->AR_complex inhibits nuclear translocation DNA DNA (AREs) Enzalutamide->DNA inhibits DNA binding AR->AR_complex Androgen Androgen Androgen->AR Nucleus Nucleus AR_complex->Nucleus translocation Nucleus->DNA binds Gene_Transcription Gene Transcription (Tumor Growth) DNA->Gene_Transcription

Caption: Enzalutamide inhibits multiple steps in the AR signaling pathway.

Experimental_Workflow_Xenograft In Vivo Xenograft Study Workflow start Start cell_implantation Implant Prostate Cancer Cells into Immunocompromised Mice start->cell_implantation tumor_growth Allow Tumors to Reach Palpable Size cell_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound, Enzalutamide, or Vehicle randomization->treatment measurement Measure Tumor Volume Regularly treatment->measurement analysis Analyze Tumor Growth Inhibition measurement->analysis end End analysis->end

Caption: Workflow for assessing in vivo anti-tumor efficacy.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of BMS-986365

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of BMS-986365, a potent and selective androgen receptor (AR) degrader, is crucial for maintaining laboratory safety and environmental protection.[1][2] As a high-potency research compound, all materials contaminated with this compound must be treated as hazardous waste.[3][4] Adherence to institutional, local, state, and federal regulations is mandatory for the disposal of this and other pharmaceutical wastes.[5][6][7]

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, it is imperative to conduct a thorough risk assessment.[8] Personnel handling this compound waste must be trained on the potential hazards and the proper disposal protocols.[9] The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.

Personal Protective Equipment (PPE) Recommendations:

ActivityRecommended PPERationale
Waste Segregation & Packaging - Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Safety glasses with side shields or chemical splash gogglesMinimizes skin contact and eye exposure to the potent compound.
Handling Contaminated Sharps - Puncture-resistant gloves- Lab coat- Safety glassesPrevents cuts and punctures from contaminated sharps.
Spill Cleanup - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Chemical-resistant disposable gown- Double-gloving- Boot coversProvides maximum protection from inhalation of aerosolized powder and direct contact with the spilled material.

Step-by-Step Disposal Protocol

1. Waste Segregation:

Proper segregation of waste at the source is the first and most critical step.[10][11] Different types of waste contaminated with this compound should never be mixed.

  • Unused/Expired Compound: Keep in its original, clearly labeled container if possible.[12]

  • Contaminated Labware: Includes items such as vials, pipette tips, and flasks. These should be collected in a designated, puncture-resistant, and sealed container.[3]

  • Contaminated PPE: Gloves, lab coats, and other disposable items that have come into contact with this compound should be placed in a sealed bag or container.[3]

  • Contaminated Sharps: Needles, scalpels, and broken glass must be placed in a designated, puncture-resistant sharps container.[13]

2. Container Selection and Labeling:

All waste containers must be compatible with the chemical waste they hold and be leak-proof.[11][14]

  • Use containers that will not react with this compound or any solvents used.

  • Each container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution.[14]

  • The date of waste accumulation should also be clearly marked on the label.[10]

3. Storage of Waste:

Store all waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[3][14] Secondary containment, such as a spill tray, should be used to prevent the spread of any potential leaks.[11]

4. Final Disposal:

The ultimate disposal of this compound waste must be handled by a certified hazardous waste vendor.[3] Do not dispose of this compound or any contaminated materials down the drain or in the regular trash.[3]

  • Arrange for a scheduled pickup with your institution's environmental health and safety (EHS) office or a contracted waste disposal company.[10]

  • Ensure all necessary documentation for the waste manifest is completed accurately.

Experimental Workflow for Disposal

G cluster_generation Waste Generation cluster_segregation Segregation & Packaging cluster_storage Temporary Storage cluster_disposal Final Disposal Unused_Compound Unused/Expired This compound Waste_Container_Solid Labeled Hazardous Waste Container (Solid) Unused_Compound->Waste_Container_Solid Contaminated_Labware Contaminated Labware Contaminated_Labware->Waste_Container_Solid Contaminated_PPE Contaminated PPE Contaminated_PPE->Waste_Container_Solid Contaminated_Sharps Contaminated Sharps Sharps_Container Labeled Sharps Container Contaminated_Sharps->Sharps_Container Secure_Area Secure, Ventilated Storage Area Waste_Container_Solid->Secure_Area Waste_Container_Liquid Labeled Hazardous Waste Container (Liquid) Sharps_Container->Secure_Area Vendor_Pickup Certified Hazardous Waste Vendor Pickup Secure_Area->Vendor_Pickup

Caption: Workflow for the proper disposal of this compound.

Signaling Pathway for Safe Handling Logic

G Start Handling of this compound Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Use_Compound Use in Experiment Select_PPE->Use_Compound Waste_Generated Waste is Generated Use_Compound->Waste_Generated Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Waste_Generated->Segregate_Waste Package_Label Package and Label Waste Containers Segregate_Waste->Package_Label Store_Waste Store in Secure Area Package_Label->Store_Waste Dispose_Waste Arrange for Vendor Disposal Store_Waste->Dispose_Waste End Disposal Complete Dispose_Waste->End

Caption: Logical flow for safe handling and disposal of this compound.

References

Essential Safety and Operational Guide for Handling BMS-986365

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of BMS-986365, a potent and selective androgen receptor (AR) degrader. Given its mechanism of action and potential as an anticancer agent, this compound should be handled with the same precautions as a cytotoxic compound. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.

I. Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Double Gloving with Chemotherapy-Rated GlovesWear two pairs of powder-free nitrile gloves that meet the ASTM D6978 standard. Change gloves immediately if contaminated, torn, or punctured. Do not wear gloves outside of the designated handling area.
Body Protection Disposable, Impermeable GownA disposable, back-closing gown made of a low-permeability fabric is required. Cuffs should be elastic or knit to ensure a snug fit around the inner glove.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory at all times. In addition, a full-face shield is required when there is a risk of splashes or aerosol generation, such as during solution preparation or transfers.
Respiratory Protection N95 Respirator or HigherAn N95 respirator is the minimum requirement when handling the solid compound to prevent inhalation of aerosolized particles. For procedures with a high potential for aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.
II. Handling Procedures

A. Engineering Controls

All procedures involving the handling of solid or concentrated solutions of this compound must be performed in a designated containment primary engineering control (C-PEC), such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE). The work area should be maintained under negative pressure relative to the surrounding environment to prevent the escape of contaminants.[1]

B. Weighing and Reconstitution

  • Preparation : Before starting, ensure the C-PEC is clean and decontaminated. Gather all necessary equipment, including a calibrated scale, spatulas, weighing paper, and solvent.

  • Weighing : Carefully weigh the solid this compound within the C-PEC. Use gentle motions to avoid creating airborne dust.

  • Reconstitution : Add the solvent to the solid compound slowly and carefully to avoid splashing. Cap the vial securely and mix gently until the solid is completely dissolved.

C. General Handling

  • Always work within the designated handling area.

  • Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.

  • Avoid skin contact and inhalation of the compound.[2]

  • Do not eat, drink, or store food in the handling area.

  • Wash hands thoroughly with soap and water before and after handling the compound, even if gloves were worn.

III. Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.

Waste TypeDisposal Procedure
Solid Waste All disposables contaminated with this compound (e.g., gloves, gowns, weighing paper, pipette tips) must be placed in a clearly labeled, sealed, yellow "Trace Chemotherapy" or "Cytotoxic Waste" container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container for chemical waste. Do not pour down the drain.
Sharps Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container designated for chemotherapy waste.
IV. Spill Management

In the event of a spill, immediately alert others in the area and evacuate if necessary. A spill kit specifically for cytotoxic drugs should be readily available.

  • Containment : Cordon off the spill area.

  • PPE : Don the appropriate PPE, including double gloves, a disposable gown, eye/face protection, and a respirator.

  • Cleanup :

    • Liquids : Use absorbent pads from the spill kit to soak up the liquid.

    • Solids : Carefully cover the powder with damp absorbent pads to avoid generating dust.

  • Decontamination : Clean the spill area with a suitable decontaminating agent (e.g., 70% isopropyl alcohol), followed by a detergent solution, and then water.

  • Disposal : All materials used for cleanup must be disposed of as cytotoxic waste.[2]

Visual Guides

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare C-PEC (BSC/CVE) prep1->prep2 weigh Weigh Solid Compound prep2->weigh reconstitute Reconstitute Solution weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose Dispose of Waste decontaminate->dispose doff Doff PPE dispose->doff

Caption: Workflow for safe handling of this compound.

Logical Relationship of Safety Controls

G compound This compound (Potent Compound) eng_controls Engineering Controls (BSC/CVE) compound->eng_controls Primary Containment admin_controls Administrative Controls (SOPs, Training) eng_controls->admin_controls Defines Use safety Personnel Safety eng_controls->safety Isolates ppe Personal Protective Equipment admin_controls->ppe Specifies ppe->safety Protects

Caption: Hierarchy of safety controls for handling potent compounds.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.